(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOIDJGLYWEUEK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
CAS Number: 99735-30-5
This technical guide provides a comprehensive overview of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Chemical and Physical Properties
This compound is a chiral pyrrolidine derivative. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position allows for selective chemical transformations, making it a versatile building block in the synthesis of complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 99735-30-5 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature, store in a dry place |
Synthesis
The synthesis of this compound is typically achieved through the protection of the amino group of (S)-3-amino-1-benzylpyrrolidine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group onto a primary or secondary amine.
Experimental Protocol: Boc Protection of (S)-3-amino-1-benzylpyrrolidine
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
(S)-3-amino-1-benzylpyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (S)-3-amino-1-benzylpyrrolidine (1.0 equivalent) in dichloromethane.
-
Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution.
-
Boc Anhydride Addition: Cool the mixture in an ice bath (0 °C). To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield pure this compound.
Caption: Synthetic workflow for the preparation of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common feature in many approved drugs and clinical candidates.[2] The presence of the benzyl group and the protected amine at a stereocenter provides a versatile platform for further chemical modifications.
This intermediate is particularly valuable in the development of:
-
Protease Inhibitors: The pyrrolidine ring can mimic the proline residue in peptide substrates of proteases, leading to the design of potent and selective inhibitors.[1]
-
Kinase Inhibitors: Derivatives of (S)-3-aminopyrrolidine have been explored as scaffolds for the development of dual Abl and PI3K inhibitors for cancer therapy.[3]
-
TNF-α Inhibitors: The pyrrolidine core has been incorporated into novel inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key target in inflammatory diseases.[4]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The pyrrolidine moiety is a key structural feature in several gliptin drugs used for the treatment of type 2 diabetes.[2]
The general workflow for utilizing this compound in drug discovery involves the deprotection of the Boc group to reveal the free amine, which can then be further functionalized.
Caption: General workflow for the use of the title compound as a building block in drug discovery.
While this compound itself is not known to directly modulate specific signaling pathways, its derivatives are designed to interact with various biological targets, thereby influencing numerous cellular processes. The specific signaling pathway affected depends on the final structure of the drug molecule synthesized using this versatile intermediate. For example, pyrrolidine-based kinase inhibitors would modulate signaling pathways involved in cell growth and proliferation, while TNF-α inhibitors would impact inflammatory signaling cascades.
References
- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]
- 2. enamine.net [enamine.net]
- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Physical Properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral pyrrolidine derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzyl-protected pyrrolidine ring and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block for the synthesis of a wide range of biologically active compounds, including potential therapeutic agents.[1] The Boc protecting group allows for selective deprotection under specific reaction conditions, enabling controlled functionalization of the amine group.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, along with a representative synthetic protocol and its role as a key intermediate.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are well-defined, others, such as the melting and boiling points for the specific (S)-enantiomer, are not consistently reported in publicly available literature. The data presented is a consolidation of information from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| CAS Number | 131852-53-4 | [2] |
| Appearance | Solid (form may vary) | Inferred from general descriptions of carbamates and related compounds. |
| Melting Point | Not consistently reported for the (S)-enantiomer. | Data for related compounds and racemates exists, but not specifically for the (S)-enantiomer. |
| Boiling Point | Not consistently reported. | |
| Solubility | Soluble in organic solvents such as chloroform and toluene; poor solubility in nonpolar organic solvents. | General solubility characteristics of carbamate esters.[3] |
| Storage | Store in a cool, dry place. Keep container tightly closed. | General recommendation for chemical reagents. |
Experimental Protocols
Representative Synthesis of this compound
The following is a general, representative protocol for the synthesis of N-Boc protected benzylpyrrolidines, adapted from literature procedures for similar compounds. This protocol illustrates a common synthetic route.
Materials:
-
(S)-3-Aminopyrrolidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Boc Protection of (S)-3-Aminopyrrolidine:
-
To a solution of (S)-3-aminopyrrolidine dihydrochloride in a mixture of dichloromethane and water, add triethylamine at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (S)-tert-butyl pyrrolidin-3-ylcarbamate.
-
-
N-Benzylation:
-
Dissolve the Boc-protected pyrrolidine from the previous step in acetonitrile.
-
Add potassium carbonate and benzyl bromide to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain this compound as a solid.
-
Visualizations
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
Caption: Synthetic route to this compound.
Role as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in drug discovery. The Boc group can be removed under acidic conditions to liberate the amine, which can then be further functionalized.
Caption: Utilization as a key synthetic intermediate.
References
In-Depth Technical Guide: Molecular Weight of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
This technical guide provides a detailed breakdown of the molecular weight determination for the compound (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a molecule of significant interest to researchers and professionals in the field of drug development and chemical synthesis.
Molecular Composition and Formula
This compound is a chiral organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms. Its chemical structure consists of a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a tert-butoxycarbonyl (Boc) protected amine group. The stereochemistry at the 3-position of the pyrrolidine ring is designated as (S).
The molecular formula for this compound is C₁₆H₂₄N₂O₂ [1].
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
Atomic Weights of Constituent Elements
The standard atomic weights for the elements present in the compound are summarized in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[2][3][4] |
| Hydrogen | H | 1.008[5][6][7][8][9] |
| Nitrogen | N | 14.007[10][11][12][13] |
| Oxygen | O | 15.999[14][15][16][17][18] |
Molecular Weight Calculation
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 16 | 12.011 | 192.176 |
| Hydrogen (H) | 24 | 1.008 | 24.192 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 276.380 |
The calculated molecular weight of this compound is 276.38 g/mol .
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical flow of the molecular weight calculation, from the molecular formula to the final value.
Caption: Molecular weight calculation workflow.
References
- 1. 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | C16H24N2O2 | CID 3575823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. quora.com [quora.com]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. youtube.com [youtube.com]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
- 13. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. princeton.edu [princeton.edu]
- 16. youtube.com [youtube.com]
- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 18. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a chiral building block with significant applications in medicinal chemistry and organic synthesis. This document includes detailed information on its chemical identity, physicochemical properties, a representative synthesis protocol, and its role as a versatile intermediate in the development of pharmacologically active agents.
Chemical Identity and Physicochemical Properties
This compound is a protected amine derivative featuring a pyrrolidine scaffold, a common motif in many biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for selective deprotection, a crucial feature in multi-step syntheses.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (S)-1-Benzyl-3-(Boc-amino)pyrrolidine, tert-Butyl N-[(3S)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate |
| Chemical Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol |
| CAS Number | 122536-76-9 (for the starting material (S)-tert-Butyl pyrrolidin-3-ylcarbamate)[1] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)OC(C)(C)C |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Data for the (R)-enantiomer |
| Melting Point | 77-81 °C | Data for the (R)-enantiomer |
| logP | 3.172 | Predicted value for the (R)-enantiomer |
| Storage | Room temperature, sealed in a dry environment | General recommendation for carbamates |
Note: Experimental data for the (S)-enantiomer is limited in publicly accessible literature. The data presented is for the corresponding (R)-enantiomer and is expected to be comparable.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of the parent amine, (S)-tert-Butyl pyrrolidin-3-ylcarbamate, with benzyl bromide or a similar benzylating agent. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-tert-Butyl pyrrolidin-3-ylcarbamate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of (S)-tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).
-
To this stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure this compound.
Diagram 1: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Ar-H (benzyl) |
| ~4.80 | br s | 1H | NH |
| ~4.10-4.30 | m | 1H | CH-N(Boc) |
| ~3.60 | s | 2H | CH₂-Ph |
| ~2.80-3.10 | m | 2H | Pyrrolidine CH₂ |
| ~2.50-2.70 | m | 1H | Pyrrolidine CH |
| ~2.20-2.40 | m | 1H | Pyrrolidine CH |
| ~1.80-2.10 | m | 2H | Pyrrolidine CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~155.5 | C=O (carbamate) |
| ~138.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~79.0 | C(CH₃)₃ |
| ~60.0 | CH₂-Ph |
| ~55.0 | Pyrrolidine CH₂ |
| ~50.0 | Pyrrolidine CH |
| ~48.0 | Pyrrolidine CH₂ |
| ~30.0 | Pyrrolidine CH₂ |
| 28.4 | C(CH₃)₃ |
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.
The primary application of this compound is as a precursor to chiral 1-benzyl-3-aminopyrrolidine after the removal of the Boc protecting group. This resulting amine is a key intermediate for the synthesis of various pharmacologically active compounds, including but not limited to:
-
Enzyme Inhibitors: The pyrrolidine scaffold can be elaborated to target the active sites of enzymes such as proteases and kinases.
-
Receptor Ligands: The amine functionality provides a handle for the introduction of pharmacophores that interact with specific receptors.
-
Asymmetric Synthesis: The inherent chirality of the molecule is crucial for the stereoselective synthesis of drug candidates, where a specific enantiomer often exhibits the desired biological activity while the other may be inactive or have undesirable side effects.
While specific signaling pathways directly modulated by this compound itself are not documented, its utility lies in the synthesis of molecules that target a wide range of biological pathways implicated in various diseases.
Diagram 2: Role in Drug Discovery
Caption: Pathway from the building block to a biologically active compound.
References
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate IUPAC name
An In-depth Technical Guide on (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
Abstract
This compound is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. As a protected amine derivative, its structure incorporates a pyrrolidine ring, a benzyl group, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules, particularly protease inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development, tailored for researchers and professionals in the field.
Chemical Identity and Properties
The formal IUPAC name for this compound is tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate .[2] It is a chiral molecule containing one stereocenter at the third position of the pyrrolidine ring. The Boc group serves as a stable yet readily cleavable protecting group for the amine, allowing for selective chemical transformations at other positions of the molecule.[1]
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the table below. This information is crucial for its identification, purification, and use in subsequent synthetic steps.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate | [2] |
| CAS Number | 131852-53-4 | [3] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 276.37 g/mol | [1][2] |
| Exact Mass | 276.183778013 Da | [2] |
| Appearance | White solid (typical) | |
| Topological Polar Surface Area | 41.6 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
| XLogP3-AA | 2.7 | [2] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CN(CC2=CC=CC=C2)C1 | |
| InChIKey | PHOIDJGLYWEUEK-OAHLLOKOSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of an amino group on a pre-formed chiral pyrrolidine ring or the construction of the ring from chiral precursors. A common synthetic route involves the N-benzylation of a chiral 3-aminopyrrolidine derivative followed by Boc protection, or vice-versa.
General Experimental Protocol: Reductive Amination and Boc Protection
This protocol describes a representative synthesis starting from (S)-tert-butyl pyrrolidin-3-ylcarbamate.
Step 1: N-Benzylation via Reductive Amination
-
To a stirred solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical flow of the synthesis described above.
References
The Strategic Intermediate: A Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
Introduction
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a chiral-protected amine derivative, has emerged as a crucial building block in the landscape of modern medicinal chemistry. Its structural rigidity and versatile functional groups make it an invaluable intermediate in the synthesis of complex, biologically active molecules, particularly in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this pivotal compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in a singular "discovery" paper. Instead, its emergence is intertwined with the broader development of chiral pyrrolidine scaffolds in drug discovery. The pyrrolidine ring is a prevalent structural motif in a multitude of pharmaceuticals due to its ability to introduce conformational rigidity and serve as a key pharmacophore. The strategic placement of the benzyl and tert-butoxycarbonyl (Boc) protecting groups on the (S)-3-aminopyrrolidine core allows for controlled, stereoselective transformations, a critical aspect of modern asymmetric synthesis. Its utility became particularly evident with the rise of protease inhibitors for the treatment of HIV and Hepatitis C Virus (HCV), where precise stereochemistry is paramount for potent biological activity.
Synthetic Protocols
The most common and efficient synthesis of this compound involves the N-Boc protection of (S)-3-amino-1-benzylpyrrolidine.
Experimental Protocol: N-Boc Protection of (S)-3-amino-1-benzylpyrrolidine
Materials:
-
(S)-3-amino-1-benzylpyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Water
-
Cationic surfactant (e.g., DS - manufactured by Sanyo Chemical Industries, Ltd.)
-
48% aqueous sodium hydroxide solution
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant-pressure dropping funnel, add 17.6 g (0.1 mol, optical purity 99.5% ee) of (S)-3-amino-1-benzylpyrrolidine.
-
Add 158.7 g of water and 0.2 g of a cationic surfactant.
-
Adjust the pH of the mixture to 11.0 ± 0.5 using a 48% aqueous sodium hydroxide solution.
-
While stirring the mixture at 50-60 °C, slowly add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate over approximately 2 hours.
-
Maintain the pH of the reaction mixture at 11.0 ± 0.5 with the 48% aqueous sodium hydroxide solution throughout the addition.
-
After the addition is complete, continue stirring for an additional hour.
-
Cool the reaction solution to room temperature to allow for crystallization.
-
Collect the crystals by filtration.
-
Dry the resulting crystals under vacuum at 50 °C.
This procedure affords this compound in high yield and purity.
Quantitative Data
The following table summarizes the typical quantitative data obtained from the synthesis of this compound using the protocol described above.
| Parameter | Value |
| Yield | 94.1% |
| Chemical Purity | 99.1% |
| Optical Purity (ee) | 99.5% |
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of several antiviral drugs, most notably protease inhibitors. The pyrrolidine moiety often functions as a crucial component that interacts with the active site of viral proteases.
While direct synthetic routes for all major drugs are often proprietary, the structural similarity of the (S)-1-benzylpyrrolidin-3-yl motif to fragments within potent protease inhibitors suggests its role as a precursor. For instance, the development of HIV protease inhibitors like Darunavir and HCV protease inhibitors such as Telaprevir involves complex chiral amine intermediates where this protected pyrrolidine could be a strategic starting material.[1][2] The pyrrolidine ring in these inhibitors plays a significant role in binding to the protease enzyme.[1]
Logical Relationships in Synthesis and Application
The synthesis and subsequent application of this compound can be visualized as a logical workflow.
Caption: Synthetic workflow from starting materials to the final drug application.
Signaling Pathways and Mechanism of Action
It is important to note that this compound itself is not known to be biologically active or directly involved in any signaling pathways. Its significance lies in its role as a synthetic intermediate. The final drug molecules synthesized from this intermediate, such as protease inhibitors, exert their therapeutic effects by targeting specific viral enzymes.
For example, HIV protease inhibitors block the activity of the HIV protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new infectious virions. Similarly, HCV protease inhibitors target the NS3/4A serine protease of the hepatitis C virus, which is crucial for viral replication.[3]
The logical relationship of a protease inhibitor's mechanism of action can be illustrated as follows:
Caption: Inhibition of viral protease by a drug synthesized from the intermediate.
Conclusion
This compound stands as a testament to the importance of well-designed synthetic intermediates in the advancement of pharmaceutical sciences. Its efficient and high-yielding synthesis provides access to a key chiral building block that has undoubtedly contributed to the development of life-saving antiviral medications. For researchers in drug discovery and development, a thorough understanding of the synthesis and strategic application of such intermediates is essential for the continued innovation of novel therapeutics.
References
- 1. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a protected amine on a chiral pyrrolidine ring with a benzyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and allows for selective deprotection, a key feature in multi-step organic synthesis. This guide provides a comprehensive overview of the key chemical features, synthesis, and analytical properties of this compound, based on available data for it and structurally related molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is specific to this compound, other values are estimated based on closely related structures due to the limited availability of experimentally determined data for this exact molecule.
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 99735-30-5 (for the racemate) |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from a chiral precursor. A common strategy is the N-benzylation of a protected (S)-3-aminopyrrolidine derivative.
General Synthetic Workflow
The logical flow for the synthesis can be visualized as follows:
Experimental Protocol (Exemplary)
The following is a representative, non-validated protocol based on general procedures for similar compounds. Researchers should optimize these conditions for their specific needs.
Step 1: Boc Protection of (S)-3-Aminopyrrolidine
-
To a solution of (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system with water, add a base like triethylamine or sodium bicarbonate (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl pyrrolidin-3-ylcarbamate.
Step 2: N-Benzylation
-
Dissolve the product from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF.
-
Add a base, for instance, potassium carbonate or N,N-diisopropylethylamine (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
Spectroscopic Data (Predicted)
No experimentally verified spectra for this compound are readily available in the public domain. The following data is predicted based on the analysis of structurally similar compounds, such as tert-butyl benzylcarbamate and other N-benzylpyrrolidine derivatives.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 5H | Ar-H (benzyl) |
| ~4.9 | br s | 1H | NH (carbamate) |
| ~4.2 | br s | 1H | CH -NHBoc |
| 3.65 | s | 2H | CH ₂-Ph (benzyl) |
| 2.80 - 3.00 | m | 2H | Pyrrolidine CH ₂ |
| 2.40 - 2.60 | m | 2H | Pyrrolidine CH ₂ |
| 1.90 - 2.20 | m | 2H | Pyrrolidine CH ₂ |
| 1.45 | s | 9H | CH₃ (tert-butyl) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~155-156 | C =O (carbamate) |
| ~138-139 | Ar-C (quaternary, benzyl) |
| ~128-129 | Ar-C H (benzyl) |
| ~127-128 | Ar-C H (benzyl) |
| ~79-80 | C (CH₃)₃ (tert-butyl) |
| ~58-60 | C H₂-Ph (benzyl) |
| ~55-57 | Pyrrolidine C H₂ |
| ~50-52 | C H-NHBoc |
| ~48-50 | Pyrrolidine C H₂ |
| ~30-32 | Pyrrolidine C H₂ |
| ~28 | C(C H₃)₃ (tert-butyl) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch (carbamate) |
| ~3030 | C-H stretch (aromatic) |
| ~2970, 2870 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1170 | C-O stretch (carbamate) |
| ~740, 700 | C-H bend (aromatic) |
Mass Spectrometry (Predicted)
| m/z Value | Assignment |
| 277.19 | [M+H]⁺ |
| 299.17 | [M+Na]⁺ |
| 221.14 | [M - C₄H₈ + H]⁺ |
| 177.12 | [M - Boc + H]⁺ |
| 91.05 | [C₇H₇]⁺ (benzyl fragment) |
Applications in Drug Development
While specific biological activities for this compound are not widely reported, its structural motifs are prevalent in a variety of pharmacologically active molecules. The chiral 3-aminopyrrolidine core is a key component in numerous enzyme inhibitors and receptor ligands. The benzyl group can be a crucial pharmacophore or a protecting group that is removed in a later synthetic step.
This compound is a valuable intermediate for creating libraries of compounds for screening against various biological targets. Its utility is particularly noted in the development of:
-
Protease Inhibitors: The pyrrolidine scaffold can mimic peptide backbones and interact with the active sites of proteases.
-
Neurological Drugs: The pyrrolidine ring is a common feature in compounds targeting the central nervous system.
-
Chiral Ligands: The stereodefined structure makes it a candidate for the synthesis of chiral ligands for asymmetric catalysis.
Due to the lack of specific publicly available data on the biological targets and signaling pathway modulation by this compound, a diagram of a specific signaling pathway cannot be provided at this time.
Safety Information
Based on information for similar compounds, this compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a synthetically valuable chiral building block with significant potential in the field of drug discovery and development. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its key chemical features based on available information and data from closely related analogues. Further research to fully characterize this compound and explore its biological activities is warranted and would be a valuable contribution to the scientific community.
Methodological & Application
Application Note: A Two-Step Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
This application note details a reliable and efficient two-step synthesis of (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry. The synthesis begins with the commercially available starting material, (S)-3-aminopyrrolidine. The protocol first involves the chemoselective N-protection of the exocyclic primary amine with a tert-butyloxycarbonyl (Boc) group, followed by N-benzylation of the pyrrolidine ring nitrogen via reductive amination.
Overall Synthetic Workflow
The synthesis follows a logical two-step sequence as depicted in the workflow diagram below. This approach ensures high yields and purity of the final product.
Figure 1: Workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Transformation | Starting Material | Product | Mol. Weight ( g/mol ) | Typical Yield (%) | Reaction Time (h) |
| 1 | N-Boc Protection | (S)-3-Aminopyrrolidine | (S)-tert-Butyl (pyrrolidin-3-yl)carbamate | 186.25 | >95 | 2-4 |
| 2 | N-Benzylation (Reductive Amination) | (S)-tert-Butyl (pyrrolidin-3-yl)carbamate | This compound | 276.38 | 85-95 | 12-18 |
Experimental Protocols
Materials and Equipment
-
(S)-3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Silica gel for column chromatography
Protocol 1: Synthesis of (S)-tert-Butyl (pyrrolidin-3-yl)carbamate (Intermediate)
This protocol describes the selective protection of the primary amino group of (S)-3-aminopyrrolidine.
Signaling Pathway/Logical Relationship Diagram
Figure 2: Mechanism of N-Boc protection.
Procedure:
-
Dissolve (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, (S)-tert-butyl (pyrrolidin-3-yl)carbamate, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the N-benzylation of the intermediate via reductive amination.
Procedure:
-
To a solution of (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid or oil.[1]
References
Application Notes and Protocols for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a valuable chiral building block in organic synthesis and medicinal chemistry. Its structure, featuring a stable tert-butyloxycarbonyl (Boc) protecting group on a chiral pyrrolidine ring with a benzyl group on the nitrogen, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The Boc group provides robust protection of the amine functionality under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization. The benzyl group can also be removed via hydrogenolysis, offering another site for modification. This document provides detailed protocols for the synthesis, deprotection, and further application of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 131852-53-4 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 77-81 °C[1] |
| Optical Activity | [α]20/D -6°, c = 1% in chloroform[1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from (S)-3-amino-1-benzylpyrrolidine.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
(S)-3-amino-1-benzylpyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
48% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Cationic surfactant (e.g., DS)
Procedure:
-
To a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser, add (S)-3-amino-1-benzylpyrrolidine (17.6 g, 0.1 mol).
-
Add water (158.7 g) and a catalytic amount of a cationic surfactant (0.2 g).
-
Adjust the pH of the mixture to 11.0 ± 0.5 using a 48% aqueous NaOH solution.
-
Heat the mixture to 50-60 °C with stirring.
-
Slowly add di-tert-butyl dicarbonate (26.2 g, 0.12 mol) over approximately 2 hours, maintaining the pH at 11.0 ± 0.5 with the NaOH solution.
-
After the addition is complete, continue stirring for 1 hour.
-
Cool the reaction mixture to room temperature to allow for crystallization.
-
Collect the crystals by filtration and dry them under vacuum at 50 °C.
Expected Yield: ~94%
Purity Data:
| Parameter | Value |
|---|---|
| Chemical Purity | 99.1% |
| Optical Purity (ee) | 99.5% |
Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the free amine, (S)-3-amino-1-benzylpyrrolidine, as its trifluoroacetate salt.
Reaction Scheme:
Caption: Boc Deprotection using Trifluoroacetic Acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the trifluoroacetate salt of (S)-3-amino-1-benzylpyrrolidine, which can often be used in the next step without further purification.
Note: To obtain the free amine, an aqueous work-up with a base (e.g., NaHCO₃ or NaOH) would be necessary, followed by extraction with an organic solvent.
Synthesis of a Urea Derivative
This protocol outlines the synthesis of a urea derivative from the deprotected amine.
Workflow:
Caption: Workflow for the synthesis of a urea derivative.
Materials:
-
(S)-3-amino-1-benzylpyrrolidine (prepared as in Protocol 2)
-
An appropriate isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve (S)-3-amino-1-benzylpyrrolidine in the anhydrous solvent under an inert atmosphere.
-
Add the non-nucleophilic base (1.1 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add the isocyanate (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, the reaction mixture can be washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data from a Representative Synthesis: The following is a general representation. Actual yields will vary based on the specific isocyanate and reaction conditions.
| Starting Amine | Isocyanate | Product | Yield |
| (S)-3-amino-1-benzylpyrrolidine | Phenyl isocyanate | (S)-1-benzyl-3-(3-phenylureido)pyrrolidine | >90% (typical) |
Applications in Drug Discovery
This compound and its derivatives are key intermediates in the synthesis of various therapeutic agents, particularly kinase inhibitors. The pyrrolidine scaffold is a common feature in many kinase inhibitors, where it often serves as a key structural element for binding to the kinase domain.
Example Application: Synthesis of ERK Kinase Inhibitors
Derivatives of 3-aminopyrrolidine are utilized in the development of potent and selective ERK1/2 inhibitors for oncology.[4] The synthesis of these inhibitors often involves the coupling of the deprotected (S)-3-aminopyrrolidine core with a suitable heterocyclic system.
Signaling Pathway Context:
Caption: The MAPK/ERK signaling pathway and the point of inhibition.
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. ERK inhibitors, synthesized using building blocks like (S)-3-aminopyrrolidine, can block the activity of ERK, thereby inhibiting downstream signaling and suppressing tumor growth.[4]
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex chiral molecules. The protocols provided herein offer a foundation for its synthesis and derivatization, enabling its application in the development of novel therapeutics, particularly in the field of oncology. The strategic use of its protecting groups allows for selective functionalization, making it an important tool for medicinal chemists and drug development professionals.
References
Application Notes and Protocols: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate in Medicinal Chemistry
Abstract
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of bioactive molecules. Its unique structural features, including a protected amine and a chiral pyrrolidine ring, make it an essential component in the development of complex pharmaceutical agents. This document provides detailed application notes on its use in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib, and as a scaffold for novel quinolone antibacterial agents. Detailed experimental protocols for relevant biological assays and representative synthetic steps are also provided, along with quantitative data and visual diagrams of signaling pathways and experimental workflows.
Application 1: Intermediate in the Synthesis of Nintedanib
This compound serves as a crucial chiral precursor for the synthesis of (S)-3-aminopyrrolidine, which is subsequently incorporated into the structure of Nintedanib. Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.
Mechanism of Action of Nintedanib
Nintedanib targets the ATP-binding pockets of several receptor tyrosine kinases (RTKs), including Platelet-Derived Growth Factor Receptors (PDGFR α and β), Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3)[1][2][3]. By inhibiting these receptors, Nintedanib blocks downstream signaling pathways that are critical for the proliferation, migration, and differentiation of fibroblasts, key cell types in the pathogenesis of fibrosis[1].
Signaling Pathway Inhibited by Nintedanib
Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR signaling pathways.
Synthetic Workflow Overview
The synthesis of Nintedanib from this compound involves a deprotection step to yield the free amine, followed by coupling with the indolinone core structure.
Caption: General synthetic workflow for Nintedanib.
Quantitative Data: In Vitro Kinase Inhibition Profile of Nintedanib
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 34 |
| VEGFR-2 | 21 |
| VEGFR-3 | 13 |
| PDGFR-α | 59 |
| PDGFR-β | 65 |
| FGFR-1 | 69 |
| FGFR-2 | 37 |
| FGFR-3 | 108 |
| Src | 156 |
| Lck | 208 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nintedanib against target tyrosine kinases.
-
Methodology:
-
Recombinant human kinase domains (e.g., VEGFR, FGFR, PDGFR) are incubated with a specific peptide substrate and ATP.
-
Nintedanib is added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Nintedanib concentration.
-
Protocol 2: Fibroblast Proliferation Assay (BrdU Incorporation)
-
Objective: To assess the effect of Nintedanib on the proliferation of human lung fibroblasts.
-
Methodology:
-
Primary human lung fibroblasts are seeded in 96-well microplates and cultured until sub-confluent.
-
Cells are serum-starved to synchronize their cell cycle.
-
The cells are then stimulated with a mitogen (e.g., PDGF or FGF) in the presence of varying concentrations of Nintedanib.
-
5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. During DNA synthesis in proliferating cells, BrdU is incorporated into the newly synthesized DNA.
-
The amount of incorporated BrdU is quantified using a specific anti-BrdU antibody in an ELISA-based assay.
-
The absorbance is read using a microplate reader, and the inhibition of proliferation is calculated relative to the stimulated control.
-
Application 2: Scaffold for Quinolone Antibacterial Agents
The chiral 3-aminopyrrolidinyl moiety, derived from this compound, is a key pharmacophore in a number of potent quinolone antibacterial agents. This substituent at the C-7 position of the quinolone core has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.
Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[4][5]. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death[4][6].
Signaling Pathway (Bacterial DNA Replication)
Caption: Quinolones inhibit DNA gyrase and topoisomerase IV.
Synthetic Workflow Overview
A general approach to synthesizing 7-(3-aminopyrrolidinyl)quinolones involves the deprotection of this compound followed by nucleophilic aromatic substitution with a 7-fluoroquinolone core.
Caption: General synthetic workflow for 7-(3-aminopyrrolidinyl)quinolones.
Quantitative Data: In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound | S. aureus | MRSA | S. epidermidis | E. faecalis | E. coli | P. aeruginosa |
| Ciprofloxacin | 0.13 | 128 | 0.13 | 1 | 0.008 | 0.13 |
| Quinolone-Pyrrolidine Analog 1 | 0.031 | 16 | 0.016 | 0.13 | 0.016 | 0.5 |
| Quinolone-Pyrrolidine Analog 2 | 0.008 | 4 | 0.008 | 0.063 | 0.008 | 0.25 |
MIC (Minimum Inhibitory Concentration) values are representative and compiled from literature sources for analogous compounds.
Experimental Protocols
Protocol 3: General Synthesis of a 7-((S)-3-aminopyrrolidin-1-yl)quinolone
-
Objective: To synthesize a quinolone antibacterial agent by coupling (S)-3-aminopyrrolidine with a 7-fluoroquinolone core.
-
Methodology:
-
Deprotection: this compound is subjected to catalytic hydrogenation (e.g., using Pd/C and H2 gas) to remove both the benzyl and Boc protecting groups, yielding (S)-3-aminopyrrolidine.
-
Coupling: The resulting (S)-3-aminopyrrolidine is reacted with a 7-fluoroquinolone core (e.g., 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) in a suitable solvent such as acetonitrile or DMSO, often in the presence of a non-nucleophilic base like triethylamine or DBU.
-
The reaction mixture is heated to promote the nucleophilic aromatic substitution at the C-7 position.
-
Purification: The final product is purified by recrystallization or column chromatography.
-
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of a synthesized quinolone that inhibits the visible growth of a bacterium.
-
Methodology:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with appropriate growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
References
- 1. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a versatile chiral building block prized in medicinal chemistry and drug development for its stereodefined pyrrolidine scaffold. The pyrrolidine ring is a common motif in a multitude of biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) and benzyl (Bn) protecting groups on the 3-amino and 1-positions, respectively, allows for selective deprotection and subsequent functionalization, making it an ideal starting material for the synthesis of complex chiral molecules.
This document provides detailed application notes on the utility of this building block in the synthesis of key drug targets, including Dipeptidyl Peptidase-4 (DPP-IV) inhibitors and C-C Chemokine Receptor 2 (CCR2) antagonists. It also includes specific experimental protocols and diagrams of relevant biological pathways.
Key Applications
The chiral (S)-3-aminopyrrolidine core, accessible from this compound, is a key pharmacophore in several classes of therapeutic agents:
-
DPP-IV Inhibitors: These are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The pyrrolidine moiety often plays a crucial role in binding to the S1 pocket of the DPP-IV enzyme.
-
CCR2 Antagonists: By blocking the CCR2 receptor, these molecules can inhibit the migration of monocytes and macrophages to sites of inflammation, making them promising candidates for treating inflammatory diseases like rheumatoid arthritis, multiple sclerosis, and atherosclerosis.
-
Kinase Inhibitors: The aminopyrrolidine scaffold has been employed in the development of dual Abl and PI3K inhibitors, which are targets in cancer therapy.
Experimental Protocols
Deprotection Strategies
To utilize this compound, one or both protecting groups must be removed. The choice of deprotection strategy depends on the desired final product and the compatibility of other functional groups.
1. Benzyl Group Removal (Hydrogenolysis):
This method selectively removes the N-benzyl group to yield (S)-tert-butyl pyrrolidin-3-ylcarbamate, leaving the Boc group intact for further reactions at the 3-amino position.
-
Protocol: To a solution of this compound (1.0 eq) in methanol or ethanol, add Palladium on carbon (10% w/w, ~0.1 eq). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature for 12-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the debenzylated product.
2. Boc Group Removal (Acidolysis):
This method selectively removes the Boc group to yield (S)-1-benzylpyrrolidin-3-amine, allowing for functionalization at the 3-amino position.
-
Protocol: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-10 eq) or hydrochloric acid (4M in dioxane). The reaction is typically stirred at room temperature for 1-4 hours and monitored by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Application Example 1: Synthesis of a Key Intermediate for DPP-IV Inhibitors
While many syntheses of DPP-IV inhibitors like Vildagliptin start from L-proline, the following protocol illustrates the construction of a similar and crucial intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which highlights the N-acylation of a pyrrolidine ring, a key step in synthesizing these inhibitors.[1][2]
Workflow for Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Caption: Synthetic workflow for a DPP-IV inhibitor intermediate.
Protocol for the Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8): [2]
-
To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
Protocol for the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9): [2]
-
To a solution of compound 8 (10.0 g, 0.052 mol) in dichloromethane (200 mL), slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional 1 hour.
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate to yield the amide product.
Protocol for the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (6): [2]
-
To a suspension of amide 9 (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
Purify the residue to obtain the final product.
| Step | Product | Starting Material | Yield (%) |
| 1 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | ~90% |
| 2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | ~85% |
| 3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | ~75% |
Application Example 2: General Strategy for the Synthesis of CCR2 Antagonists
The (S)-3-aminopyrrolidine scaffold is a common feature in many CCR2 antagonists. The general synthetic approach involves the deprotection of a suitable precursor, such as this compound, followed by N-acylation or reductive amination to introduce the desired side chains that confer CCR2 inhibitory activity.
General Synthetic Workflow for CCR2 Antagonists
Caption: General workflow for synthesizing CCR2 antagonists.
General Protocol for N-Acylation:
-
The deprotected (S)-3-aminopyrrolidine derivative (1.0 eq) is dissolved in an aprotic solvent like dichloromethane or DMF.
-
A base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq), is added.
-
The desired acylating agent (e.g., a substituted benzoyl chloride or a carboxylic acid activated with a coupling agent like HATU or EDCI) (1.1 eq) is added, often at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water or a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Relevant Signaling Pathways
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.
Caption: Simplified PI3K/Akt signaling pathway.
Abl Kinase Signaling
The Abl tyrosine kinase is involved in cell differentiation, division, adhesion, and stress response. The fusion protein Bcr-Abl, resulting from a chromosomal translocation, has constitutively active kinase activity and is a key driver of chronic myeloid leukemia (CML).
Caption: Bcr-Abl oncogenic signaling pathways.
CCL2/CCR2 Signaling Pathway
The CCL2/CCR2 signaling axis is a major pathway regulating the migration of monocytes and macrophages. CCL2 (a chemokine) binds to its receptor CCR2 (a G-protein coupled receptor), initiating downstream signaling that leads to chemotaxis.
Caption: CCL2/CCR2 signaling leading to chemotaxis.
References
Application Notes and Protocols for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a valuable chiral building block and precursor for organocatalysts used in asymmetric synthesis. Its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it an excellent starting material for the generation of catalysts that can effectively control the stereochemical outcome of various chemical transformations. The Boc-protecting group on the amine allows for selective manipulation of the molecule, while the benzyl group on the ring nitrogen influences the steric and electronic environment of the catalyst. This document provides detailed application notes and protocols for the use of this compound and its derivatives in asymmetric catalysis, with a focus on the asymmetric Michael addition reaction.
Key Applications
The deprotected form of this compound, (S)-1-benzylpyrrolidin-3-amine, is a chiral diamine that can be employed as an organocatalyst. These catalysts are particularly effective in promoting reactions that proceed through enamine or iminium ion intermediates. A primary application of such catalysts is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
Chiral pyrrolidine derivatives are effective catalysts for the enantioselective conjugate addition of aldehydes to nitroalkenes, yielding synthetically useful γ-nitro aldehydes with high stereocontrol. The catalytic cycle typically involves the formation of a chiral enamine between the secondary amine of the catalyst and the aldehyde. This enamine then attacks the nitroalkene, with the chiral environment of the catalyst directing the approach of the electrophile to one face of the enamine, thereby inducing asymmetry in the product.
Experimental Protocols
Protocol 1: Deprotection of this compound to (S)-1-benzylpyrrolidin-3-amine
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which can then be used as a chiral organocatalyst.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-1-benzylpyrrolidin-3-amine. The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene Catalyzed by a Derivative of (S)-1-benzylpyrrolidin-3-amine
This protocol outlines a general procedure for the asymmetric Michael addition, which can be adapted for various aldehydes and nitroalkenes. The catalyst used is a bifunctional thiourea derivative synthesized from (S)-2-(aminomethyl)-1-N-Boc-pyrrolidine, a closely related analogue. This example serves as a template for the application of catalysts derived from this compound.
Materials:
-
Propanal
-
β-Nitrostyrene
-
Chiral pyrrolidine-based thiourea organocatalyst (e.g., synthesized from a derivative of (S)-1-benzylpyrrolidin-3-amine)
-
Toluene (anhydrous)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral pyrrolidine-based organocatalyst (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add β-nitrostyrene (1.0 eq).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add propanal (2.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by standard analytical techniques (NMR, HRMS) and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric Michael addition of aldehydes to nitroalkenes using pyrrolidine-based organocatalysts. While not directly using (S)-1-benzylpyrrolidin-3-amine as the catalyst, these results are indicative of the performance expected from catalysts derived from this scaffold.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | 0 | 24 | 95 | >95:5 | 98 |
| 2 | Butanal | β-Nitrostyrene | 10 | Toluene | 0 | 24 | 92 | >95:5 | 97 |
| 3 | Propanal | (E)-Nitrostyrene | 10 | CH2Cl2 | RT | 12 | 98 | 90:10 | 95 |
| 4 | Cyclohexanecarbaldehyde | β-Nitrostyrene | 20 | Dioxane | RT | 48 | 85 | 85:15 | 92 |
Conclusion
This compound is a versatile and valuable precursor for the synthesis of chiral organocatalysts. Its deprotected derivative, (S)-1-benzylpyrrolidin-3-amine, and further functionalized analogues, are effective in promoting asymmetric reactions such as the Michael addition of aldehydes to nitroalkenes, affording products with high yields and excellent stereoselectivity. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important chiral building block in their synthetic endeavors. The modular nature of the pyrrolidine scaffold allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity for a wide range of substrates.
Large-Scale Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a key intermediate in pharmaceutical development. The protocols outlined below are based on established chemical literature, offering a robust and scalable method for producing this chiral pyrrolidine derivative.
Overview
This compound is a protected amine derivative widely utilized in organic synthesis and medicinal chemistry.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions and allows for selective deprotection, which is crucial for the controlled functionalization of the amine group.[1] The synthesis involves the protection of the primary amine of (S)-3-amino-1-benzylpyrrolidine using di-tert-butyl dicarbonate (Boc₂O). This procedure is a common and highly efficient method for the N-tert-butoxycarbonylation of amines.[2][3]
Synthesis Workflow
The overall synthesis is a straightforward one-step protection reaction. The key transformation is the reaction of the free amine with Boc anhydride.
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the large-scale synthesis of this compound.[4]
| Parameter | Value | Reference |
| Starting Material | (S)-3-amino-1-benzylpyrrolidine | [4] |
| Optical Purity (ee) | 99.5% | [4] |
| Reagents | ||
| Di-tert-butyl dicarbonate (molar excess) | 1.2 equivalents | [4] |
| Base | 48% aqueous Sodium Hydroxide | [4] |
| Solvent | Water | [4] |
| Reaction Conditions | ||
| Temperature | 50-60 °C | [4] |
| pH | 11.0 ± 0.5 | [4] |
| Reaction Time | ~3 hours | [4] |
| Product | (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | [4] |
| Yield | 94.1% | [4] |
| Chemical Purity | 99.1% | [4] |
| Optical Purity (ee) | 99.5% | [4] |
Experimental Protocol: Boc Protection of (S)-3-amino-1-benzylpyrrolidine
This protocol details the large-scale synthesis of this compound from (S)-3-amino-1-benzylpyrrolidine.
Materials and Equipment
-
(S)-3-amino-1-benzylpyrrolidine (0.1 mol, 17.6 g, optical purity 99.5% ee)[4]
-
Di-tert-butyl dicarbonate (Boc₂O) (0.12 mol, 26.2 g)[4]
-
48% aqueous sodium hydroxide solution
-
Water (158.7 g)[4]
-
Cationic DS (0.2 g, manufactured by Sanyo Chemical Industries, Ltd.)[4]
-
500 mL four-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dimroth condenser
-
Constant-pressure dropping funnel
-
Filtration apparatus
-
Vacuum oven
Procedure
-
Reaction Setup:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, Dimroth condenser, and a constant-pressure dropping funnel, add (S)-3-amino-1-benzylpyrrolidine (17.6 g, 0.1 mol).[4]
-
Add 158.7 g of water and 0.2 g of Cationic DS to the flask.[4]
-
Adjust the pH of the mixture to 11.0 ± 0.5 using a 48% aqueous sodium hydroxide solution.[4]
-
-
Reaction:
-
Heat the mixture to 50-60 °C with stirring.[4]
-
Slowly add di-tert-butyl dicarbonate (26.2 g, 0.12 mol) to the mixture over approximately 2 hours using the constant-pressure dropping funnel.[4]
-
Throughout the addition, maintain the pH of the reaction solution at 11.0 ± 0.5 by the dropwise addition of 48% aqueous sodium hydroxide.[4]
-
-
Reaction Completion and Workup:
-
Isolation and Purification:
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis protocol.
Caption: Step-by-step logical flow of the synthesis protocol.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
The reaction should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate as a pharmaceutical intermediate
Application Notes: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a valuable intermediate, primarily functioning as a protected precursor to (S)-3-aminopyrrolidine. The strategic placement of two distinct protecting groups—the tert-butyloxycarbonyl (Boc) group on the C3-amine and the benzyl (Bn) group on the ring nitrogen—allows for selective deprotection and functionalization, making it a versatile building block in multi-step syntheses.
The Boc group provides robust protection for the primary amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The benzyl group on the pyrrolidine nitrogen can be cleaved via catalytic hydrogenolysis. This orthogonal protection scheme enables chemists to selectively unmask either the ring nitrogen or the C3-amine for subsequent coupling reactions, providing precise control in the construction of complex target molecules. The inherent chirality at the C3 position is crucial for the stereoselective synthesis of pharmacologically active agents where specific stereoisomers are required for biological activity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 114715-39-8 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | N/A |
| Molecular Weight | 276.37 g/mol | N/A |
| Appearance | White crystalline solid | [1] |
Experimental Data for Synthesis
The following table summarizes typical quantitative data for the synthesis of this compound from its corresponding amine precursor.
| Parameter | Value | Conditions |
| Yield | 94.1% | Reaction at 50-60 °C for 3 hours.[1] |
| Chemical Purity | 99.1% | Determined by Gas Chromatography (GC).[1] |
| Optical Purity (ee) | 99.5% | Starting material ee was 99.5%.[1] |
| Key Reagents | (S)-3-amino-1-benzylpyrrolidine, Di-tert-butyl dicarbonate (Boc₂O) | N/A |
| Base / Solvent | 48% aq. NaOH / Water | pH maintained at 11.0 ± 0.5.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-tert-butoxycarbonylation of (S)-3-amino-1-benzylpyrrolidine.
Materials:
-
(S)-3-amino-1-benzylpyrrolidine (17.6 g, 0.1 mol, optical purity 99.5% ee)
-
Di-tert-butyl dicarbonate (Boc₂O) (26.2 g, 0.12 mol)
-
48% aqueous sodium hydroxide solution
-
Water
-
Cationic surfactant DS (optional, 0.2 g)
-
500 mL four-necked flask with stirrer, thermometer, and dropping funnel
Procedure:
-
Charge the 500 mL flask with (S)-3-amino-1-benzylpyrrolidine (17.6 g) and water (158.7 g).[1]
-
Add the cationic surfactant (0.2 g) if used.
-
Adjust the pH of the mixture to 11.0 ± 0.5 using the 48% aqueous sodium hydroxide solution.[1]
-
Heat the mixture to 50-60 °C with stirring.
-
Add di-tert-butyl dicarbonate (26.2 g) dropwise over approximately 2 hours, maintaining the reaction temperature and keeping the pH at 11.0 ± 0.5 by the concomitant addition of 48% aqueous sodium hydroxide.[1]
-
After the addition is complete, continue stirring at 50-60 °C for an additional hour.
-
Cool the reaction mixture to room temperature to allow for crystallization.
-
Collect the crystals by filtration.
-
Dry the resulting crystals under vacuum at 50 °C to yield (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (26.0 g, 94.1% yield).[1]
Protocol 2: Debenzylation via Catalytic Hydrogenolysis
This protocol describes the removal of the N-benzyl group to yield (S)-tert-Butyl pyrrolidin-3-ylcarbamate, a key chiral building block.
Materials:
-
This compound (26.0 g)
-
5% Palladium on Carbon (Pd/C) (2.6 g)
-
Water (120 g)
-
Hydrogen gas supply
-
Toluene
-
Hexane
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Charge the reaction vessel with this compound (26.0 g), water (120 g), and 5% Pd/C (2.6 g).[1]
-
Pressurize the vessel with hydrogen gas.
-
Stir the mixture at a reaction temperature of 40 °C for 10 hours.[1]
-
Monitor the reaction by Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate using a rotary evaporator.
-
Add toluene to the concentrate and perform azeotropic distillation to remove residual water.[1]
-
Slowly add hexane (25 g) to the concentrate under stirring to precipitate the product.
-
Cool the mixture in an ice bath and continue stirring for 2 hours.
-
Collect the crystals by filtration and dry to obtain (S)-tert-Butyl pyrrolidin-3-ylcarbamate.
Synthetic and Deprotection Workflow
The following diagrams illustrate the synthesis of the title intermediate and its subsequent conversion into a versatile chiral building block for pharmaceutical synthesis.
References
Application Notes and Protocols: Reactions Involving the Pyrrolidine Ring of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key reactions involving the pyrrolidine moiety of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a versatile chiral building block in organic synthesis and medicinal chemistry. The primary focus of these notes is the strategic removal of the N-benzyl group, a critical transformation that unmasks the secondary amine for further functionalization in the development of novel therapeutics.
Introduction
This compound is a valuable intermediate due to its stereodefined pyrrolidine core and orthogonally protected amino groups. The tert-butyloxycarbonyl (Boc) group offers stable protection for the 3-amino substituent, while the N-benzyl group provides steric bulk and influences the reactivity of the pyrrolidine nitrogen. A key synthetic manipulation of this molecule is the selective deprotection of the N-benzyl group, which opens avenues for diverse derivatization at this position. This document outlines detailed protocols for achieving this transformation through catalytic hydrogenation and transfer hydrogenation.
Key Reaction: N-Debenzylation of the Pyrrolidine Ring
The removal of the N-benzyl group is a pivotal step in the synthetic utility of this compound. This reaction converts the tertiary amine of the pyrrolidine ring into a secondary amine, making it available for a wide range of subsequent reactions such as acylation, alkylation, and arylation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for N-debenzylation due to its clean reaction profile and high efficiency. This method typically involves the use of a palladium catalyst and a hydrogen source.
Experimental Protocol: Catalytic Hydrogenation with Hydrogen Gas
This protocol outlines a general procedure for the N-debenzylation of this compound using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Carefully add 10% Pd/C (10 mol% Pd). Caution: Pd/C is flammable and should be handled with care.
-
Seal the reaction vessel and degas the mixture by applying a vacuum and backfilling with an inert gas (repeat 2-3 times).
-
Introduce hydrogen gas, typically via a balloon or by connecting to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.[1]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product, (S)-tert-Butyl pyrrolidin-3-ylcarbamate.
-
The crude product can be purified by column chromatography if necessary.
Note on Acidic Additives: In cases of slow or incomplete reactions, the addition of a catalytic amount of acetic acid may facilitate the debenzylation process.[2][3]
Quantitative Data Summary: Catalytic Hydrogenation
| Parameter | Condition | Yield | Reference |
| Catalyst | 10% Pd/C | High | [4] |
| Hydrogen Source | H₂ gas (balloon pressure) | Good to Excellent | [1][4] |
| Solvent | Ethanol or Methanol | N/A | [4] |
| Temperature | Room Temperature | N/A | [4] |
| Additive | Acetic Acid (optional) | Can improve yield and rate | [2][3] |
Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst. Ammonium formate is a commonly used and effective hydrogen donor for this purpose.[5][6][7]
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
This protocol describes the N-debenzylation using palladium on carbon and ammonium formate as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
To a stirred suspension of this compound (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[6]
-
Heat the resulting reaction mixture to reflux.[6]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with chloroform (20 mL).[6]
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the desired product, (S)-tert-Butyl pyrrolidin-3-ylcarbamate.[6]
Quantitative Data Summary: Transfer Hydrogenation
| Parameter | Condition | Yield | Reference |
| Catalyst | 10% Pd/C | High | [6] |
| Hydrogen Donor | Ammonium Formate | Good to Excellent | [5][6][7] |
| Solvent | Methanol | N/A | [6] |
| Temperature | Reflux | N/A | [6] |
Visualizing the N-Debenzylation Workflow
The following diagram illustrates the general workflow for the N-debenzylation of this compound.
Caption: N-Debenzylation Workflow.
Signaling Pathway Analogy in Drug Development
While not a biological signaling pathway, the synthetic pathway involving the debenzylation of this compound can be conceptualized as a critical junction in a drug development cascade. The removal of the N-benzyl "gatekeeper" group activates the molecule for diversification, leading to a library of potential drug candidates.
Caption: Drug Development Cascade.
Conclusion
The N-debenzylation of this compound is a fundamental and enabling transformation for the synthesis of a wide array of complex molecules. The protocols provided herein for catalytic and transfer hydrogenation offer reliable and efficient methods for this deprotection. The resulting product, with its newly accessible secondary amine, serves as a versatile platform for further chemical exploration in the pursuit of novel and effective pharmaceuticals.
References
- 1. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
Application Notes and Protocols: Deprotection of the Boc Group in (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. The deprotection of the Boc group from (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate to yield (S)-1-benzylpyrrolidin-3-amine is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and comparative data for the efficient removal of the Boc protecting group from this specific substrate.
Chemical Transformation
The deprotection of this compound is an acid-catalyzed reaction that proceeds via the formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.[1] The tert-butyl cation generated during the reaction can be quenched by various nucleophiles or eliminated as isobutylene.[1]
References
Synthesis of Novel Derivatives from (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate. This chiral pyrrolidine is a valuable starting material in medicinal chemistry and drug discovery, often utilized in the development of pharmacologically active agents.[1] The protocols outlined below focus on the critical deprotection of the tert-butyloxycarbonyl (Boc) group, followed by key derivatization reactions including urea synthesis, N-acylation, and reductive amination.
Boc Deprotection of this compound
The removal of the Boc protecting group is the essential first step to unmask the amine functionality for subsequent reactions. Acid-catalyzed cleavage is the most common and efficient method.[1][2][3]
Signaling Pathway for Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols for Boc Deprotection
Method A: Using Hydrochloric Acid in 1,4-Dioxane
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate. To this solution, add a 4 M solution of HCl in 1,4-dioxane (2-4 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.[1]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the product, (S)-1-benzylpyrrolidin-3-amine hydrochloride, often precipitates. The solid can be collected by filtration and washed with a cold solvent such as diethyl ether.[1][3] To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Method B: Using Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Reaction Conditions: Add trifluoroacetic acid (TFA) (10-50% v/v) to the solution and stir at room temperature for 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine, (S)-1-benzylpyrrolidin-3-amine.[1]
| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM) |
| Acid | 4 M HCl in 1,4-Dioxane | Trifluoroacetic Acid |
| Solvent | 1,4-Dioxane/Co-solvent | Dichloromethane |
| Temperature | Room Temperature | Room Temperature |
| Time | 1 - 4 hours | 30 min - 4 hours |
| Work-up | Filtration of HCl salt or basic work-up | Basic work-up |
Synthesis of Urea Derivatives
Following deprotection, the resulting (S)-1-benzylpyrrolidin-3-amine can be readily converted into a variety of urea derivatives. A common method involves the reaction with an appropriate isocyanate.
Experimental Workflow for Urea Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the protection of the primary amine of (S)-3-amino-1-benzylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of Boc₂O, leading to the formation of the carbamate.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting material is (S)-3-amino-1-benzylpyrrolidine. The protecting agent is di-tert-butyl dicarbonate (Boc₂O). The reaction is often carried out in the presence of a base and a suitable solvent.
Q3: What is the role of a base in the Boc protection reaction?
A base is used to neutralize the protonated amine that forms during the reaction, driving the equilibrium towards the product. Common bases include sodium hydroxide or triethylamine (TEA).[3][4] However, the reaction can sometimes proceed without a base, as the tert-butoxide byproduct of the reaction is itself a base.[2]
Q4: What are common side reactions that can occur during the synthesis?
A potential side reaction is the formation of the di-Boc protected product, where two Boc groups are attached to the nitrogen atom, especially if a large excess of Boc₂O and a strong base are used.[5] Another possible side product is the formation of urea, particularly with sterically hindered amines.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure the reaction is stirred vigorously for the recommended time.[3] - Consider a moderate increase in reaction temperature, while monitoring for side product formation.[5] |
| Suboptimal Reagent Stoichiometry: Incorrect ratio of reactants. | - Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).[3] | |
| Inappropriate pH: The pH of the reaction mixture can significantly affect the nucleophilicity of the amine. | - Maintain the pH of the reaction mixture within the optimal range. For the aqueous protocol, a pH of 11.0 ± 0.5 is recommended.[4] | |
| Slow Reaction Rate | Low Reactivity of the Amine: Steric hindrance or electronic effects can reduce the nucleophilicity of the amine. | - Increase the reaction temperature moderately.[5] - Consider using a catalyst such as 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction, though this may also increase the risk of side reactions.[5] |
| Poor Solubility of Reactants: The starting materials may not be fully dissolved in the chosen solvent. | - Select a solvent system in which all reactants are soluble. Common solvents for Boc protection include water, tetrahydrofuran (THF), and dichloromethane (DCM).[3][4] | |
| Formation of Multiple Products | Di-Boc Protection: Over-protection of the primary amine. | - Carefully control the stoichiometry, using close to 1.1 equivalents of Boc₂O.[3][5] - Monitor the reaction closely and stop it once the starting material is consumed.[3] |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials or Byproducts: Impurities can co-crystallize or have similar chromatographic behavior to the desired product. | - For the aqueous protocol, the product often crystallizes out of the reaction mixture and can be isolated by filtration. - If necessary, purify the crude product by flash column chromatography on silica gel.[3] - Washing the organic layer with a weak acid, water, saturated sodium bicarbonate solution, and brine during work-up can help remove impurities.[3] |
Quantitative Data Summary
The following table summarizes the quantitative data from a reported experimental protocol for the synthesis of this compound.[4]
| Parameter | Value |
| Starting Material | (S)-3-amino-1-benzylpyrrolidine |
| Reagent | Di-tert-butyl dicarbonate (DiBoc) |
| Molar Ratio (Amine:DiBoc) | 1 : 1.2 |
| Solvent | Water |
| Base | 48% aqueous Sodium Hydroxide |
| Reaction Temperature | 50 to 60 °C |
| Reaction Time | ~3 hours (2 hours addition, 1 hour stirring) |
| Yield | 94.1% |
| Chemical Purity | 99.1% |
| Optical Purity (ee) | 99.5% |
Experimental Protocols
Key Experimental Protocol: Boc Protection of (S)-3-amino-1-benzylpyrrolidine [4]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a stirrer, thermometer, condenser, and a constant-pressure dropping funnel, add 17.6 g (0.1 mol, optical purity 99.5% ee) of (S)-3-amino-1-benzylpyrrolidine.
-
Addition of Aqueous Medium: To the flask, add 158.7 g of water and 0.2 g of a cationic surfactant (e.g., DS from Sanyo Chemical Industries, Ltd.).
-
pH Adjustment: Adjust the pH of the mixture to 11.0 ± 0.5 using a 48% aqueous sodium hydroxide solution.
-
Addition of Boc₂O: While stirring the mixture at 50 to 60 °C, add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate (DiBoc) dropwise over approximately 2 hours.
-
pH Maintenance: During the addition of DiBoc, maintain the pH of the reaction solution at 11.0 ± 0.5 by adding 48% aqueous sodium hydroxide as needed.
-
Reaction Completion: After the dropwise addition is complete, continue stirring the mixture for 1 hour.
-
Product Isolation: Cool the reaction solution to room temperature. The product will crystallize.
-
Filtration and Drying: Separate the crystals by filtration. Dry the resulting crystals under vacuum at 50 °C to obtain (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting guide for addressing low reaction yield.
References
Technical Support Center: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
Welcome to the technical support center for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS No: 99735-30-5). This guide provides essential information on the stability and storage of this compound, along with troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][2] It is crucial to protect it from moisture.[3]
Q2: What is the shelf life of this compound?
Q3: Is this compound sensitive to light or temperature fluctuations?
A3: The compound should be protected from overheating.[3] While specific light sensitivity data is not provided, it is good laboratory practice to store chemical reagents in a dark or amber container, away from direct light sources.[3] Storing at a consistent room temperature is recommended.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[3][4] Contact with these substances should be avoided to prevent degradation.
Q5: How can I tell if my this compound has degraded?
A5: Degradation may be indicated by a change in physical appearance (e.g., color change, clumping) or by inconsistent experimental results. The most reliable way to assess degradation is to check the purity of the compound using analytical techniques such as NMR, HPLC, or LC-MS.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or low yields in reactions | Degradation of the starting material due to improper storage. | Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). Ensure the compound has been stored according to the recommended conditions (sealed, dry, room temperature). |
| Presence of impurities. | Purify the compound by recrystallization or column chromatography if impurities are detected. | |
| Unexpected side products | Reaction with incompatible substances. | Ensure all reagents and solvents are free from strong oxidizing agents and strong bases. |
| Degradation of the compound under reaction conditions. | The Boc protecting group is sensitive to strong acids.[5][6][7][8] If your reaction involves acidic conditions, consider if the Boc group is being prematurely cleaved. | |
| Physical appearance has changed (e.g., discoloration, clumping) | Absorption of moisture. | The compound should be stored in a desiccator. If clumping is observed, it may indicate water absorption. Drying under vacuum may be attempted, but purity should be re-verified. |
| Exposure to incompatible materials or conditions. | Review storage and handling procedures to ensure the compound is not exposed to heat, light, or incompatible chemicals.[3] |
Experimental Protocols
General Protocol for Purity Assessment by ¹H NMR
This is a general guideline for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: Integrate the peaks corresponding to the protons of the compound. The presence of significant unexpected peaks may indicate impurities or degradation products. Compare the obtained spectrum with a reference spectrum if available.
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: General degradation pathway under acidic conditions.
References
- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]
- 2. tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate - Lead Sciences [lead-sciences.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate. This valuable building block is frequently utilized in the synthesis of complex bioactive molecules and pharmaceutical intermediates.[1] This guide addresses common issues encountered during its synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in organic synthesis?
This compound is a chiral pyrrolidine derivative widely used as a key intermediate in organic and medicinal chemistry.[1] Its stereospecific structure makes it a valuable component for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and controlled functionalization of the amine, while the benzyl group on the pyrrolidine nitrogen offers stability and can be removed under specific conditions. It is particularly relevant in the development of CNS-targeting drugs and chiral ligands for catalysis.[2]
Q2: What are the most common reactions performed with this compound?
The most frequent reactions involving this compound are:
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Boc Deprotection: Removal of the Boc group to liberate the primary amine is a crucial step for subsequent modifications. This is typically achieved under acidic conditions.
-
Acylation/Amide Bond Formation: Following Boc deprotection, the resulting primary amine is often acylated to form amide bonds, a common linkage in many pharmaceutical compounds.
-
Reductive Amination: The deprotected primary amine can also undergo reductive amination with aldehydes or ketones to introduce further substituents.[3][4][5]
-
N-Dealkylation: In some synthetic routes, the N-benzyl group may be removed, typically through catalytic hydrogenation.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound.
Boc Protection & Synthesis Related Issues
Q3: I am experiencing low yield during the synthesis of this compound. What are the potential causes?
Low yields in the Boc protection of the parent amine can stem from several factors:
-
Low Nucleophilicity of the Amine: While less common for simple alkyl amines, steric hindrance or electronic effects can reduce the amine's reactivity towards di-tert-butyl dicarbonate (Boc₂O).[6]
-
Poor Solubility: Inadequate dissolution of the starting amine in the reaction solvent can lead to incomplete reaction. For zwitterionic starting materials like amino acids, careful solvent selection is critical.[6]
-
Side Reactions: Over-reaction can lead to the formation of N,N-di-Boc protected amines, especially with primary amines under harsh conditions. Using a stoichiometric amount of Boc₂O and monitoring the reaction can minimize this.[6]
Boc Deprotection Issues
Q4: My Boc deprotection reaction is incomplete. What should I do?
Incomplete Boc deprotection is a common issue. Consider the following troubleshooting steps:
-
Increase Acid Concentration or Strength: The rate of Boc cleavage is dependent on the acid concentration. You can increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., from 20% to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[7]
-
Extend Reaction Time or Increase Temperature: Some sterically hindered Boc groups may require longer reaction times or slightly elevated temperatures for complete removal. Monitor the reaction progress closely to avoid potential side reactions.[7]
-
Ensure Proper Mixing: In solid-phase synthesis, ensure the resin is adequately swollen to allow the acid to access all reaction sites.[7]
Q5: I am observing unexpected side products after Boc deprotection. What are they and how can I prevent them?
The primary culprit for side products is the reactive tert-butyl cation generated during the acidic cleavage of the Boc group. This can lead to:
-
t-Butylation: Alkylation of nucleophilic residues on your substrate. To prevent this, add "scavengers" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and anisole.[7]
-
Trifluoroacetylation: The amine product can sometimes be acylated by trifluoroacetic acid if it is used for deprotection. To avoid this, consider using HCl in an organic solvent or ensure thorough removal of TFA during workup by co-evaporation with a non-polar solvent like toluene.[7]
Acylation / Amide Coupling Issues
Q6: My amide coupling reaction with the deprotected amine has a low yield. What are the common pitfalls?
Low yields in amide coupling reactions can be due to several factors:
-
Inefficient Activation of the Carboxylic Acid: The most common method for amide bond formation involves the activation of a carboxylic acid. Ensure your coupling reagents (e.g., EDCI, HOBt, HATU) are fresh and used in the correct stoichiometry.
-
Incorrect Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without competing in the coupling.
-
Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent.
-
Poor Solubility: Ensure all reactants are fully dissolved in a suitable anhydrous solvent like DMF or DCM.
Q7: How can I purify the final product after acylation?
A typical workup procedure involves:
-
Quenching the reaction with water or a mild aqueous acid.
-
Extracting the product into an organic solvent (e.g., ethyl acetate or DCM).
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Washing the organic layer with brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentrating the solvent under reduced pressure.
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Purifying the crude product by column chromatography on silica gel if necessary.[6]
Reductive Amination Issues
Q8: I am having trouble with the reductive amination step after Boc deprotection. What are the key parameters to control?
Successful reductive amination depends on several factors:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective, especially at lower pH. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde or ketone, so the imine should be allowed to form completely before its addition.[5][8][9]
-
pH Control: The formation of the imine or enamine intermediate is pH-dependent. Maintaining a slightly acidic pH (around 4-6) is often optimal.
-
Solvent: The choice of solvent is important. Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used, especially with STAB.[8]
-
Incomplete Reaction: If the reaction is incomplete, it could be due to an insufficiently reactive carbonyl compound or steric hindrance. Using a Lewis acid catalyst like Ti(OiPr)₄ or ZnCl₂ can sometimes improve yields for less reactive substrates.[8]
Data Presentation
Table 1: Common Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Time | Notes |
| 20-50% TFA | DCM | 0 - Room Temp | 30 min - 2 h | Most common method. Scavengers are recommended. |
| 4M HCl | Dioxane | Room Temp | 1 - 4 h | Good alternative to TFA to avoid trifluoroacetylation. |
| 4M HCl | Ethyl Acetate | Room Temp | 1 - 4 h | Another common alternative to TFA. |
Table 2: Common Reagents for Amide Coupling
| Coupling Reagent | Additive | Base | Solvent | Typical Yields |
| EDCI | HOBt or HOAt | DIPEA or TEA | DMF or DCM | Good to Excellent |
| HATU | - | DIPEA or TEA | DMF | Excellent |
| PyBOP | - | DIPEA or TEA | DMF or DCM | Very Good |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
-
Dissolve this compound in dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (4-10 equivalents) dropwise.
-
If the substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) (1.2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete (typically 1-2 hours), concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.
-
The resulting TFA salt can be used directly in the next step or neutralized with a mild base during an aqueous workup.
Protocol 2: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected (S)-3-amino-1-benzylpyrrolidine (TFA salt, 1.2 eq) and additional DIPEA (1.2 eq) in DMF or DCM.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[10]
Protocol 3: General Procedure for Reductive Amination
-
Dissolve the deprotected (S)-3-amino-1-benzylpyrrolidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as DCM or DCE.
-
Add acetic acid (1.1 eq) to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for common reactions.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| No Crystal Formation | I've cooled the solution, but no crystals have formed. What should I do? | The solution may not be sufficiently supersaturated. • Try evaporating some of the solvent to increase the concentration of the compound and then cool the solution again. • If you have a pure crystal of the compound, add a small "seed" crystal to the solution to induce crystallization.[1] • Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate nucleation. • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease solubility.[1] |
| Oiling Out | My compound is separating as an oil instead of a solid. How can I fix this? | "Oiling out" occurs when the compound separates from the solution above its melting point or as a supersaturated liquid. • Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly to encourage crystal formation instead of oiling. • The chosen solvent may be too nonpolar. Try using a more polar solvent system. For pyrrolidine derivatives, solvent mixtures like methanol/water or ethanol/water can be effective.[2] • Ensure all residual solvents from the previous reaction steps have been thoroughly removed under high vacuum before starting the recrystallization. |
| Low Yield | My final yield of pure crystals is very low. How can I improve it? | Low yield can result from several factors. • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your compound dissolved in the mother liquor upon cooling.[1] • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in a cold bath.[1] • Premature crystallization: If the solution cools and crystals form before you can perform a hot filtration to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated. • Significant solubility in the cold solvent: If the compound remains significantly soluble even at low temperatures, you may need to try a different solvent system where the solubility difference between hot and cold is more pronounced. |
| Impure Product | The recrystallized product is still not pure. What went wrong? | Impurities can be trapped in the crystal lattice. • Crystallization was too rapid: As mentioned, slow cooling is crucial for forming pure crystals.[3] • Incomplete washing: Ensure the collected crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1] • The chosen solvent is not ideal: The impurity may have similar solubility properties to your desired compound in the chosen solvent. A different solvent or solvent combination may be necessary to effectively separate the two. • A second recrystallization may be necessary: For highly impure samples, a second recrystallization step is often required to achieve the desired level of purity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on the purification of structurally similar chiral pyrrolidine derivatives, a mixture of ethanol and water (EtOH/H₂O) is a good starting point.[2] You can dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. A few drops of hot ethanol can then be added to clarify the solution before allowing it to cool. Other potential solvent systems to screen include methanol/water and acetone/water.[1]
Q2: What is the expected melting point of pure this compound?
A2: The racemic mixture, tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, has a reported melting point of 111.0 to 115.0 °C. The melting point of the pure (S)-enantiomer is expected to be in a similar range. A sharp melting point range after recrystallization is a good indicator of purity.
Q3: How can I avoid premature crystallization during a hot filtration step?
A3: To prevent the solution from cooling and depositing crystals in the funnel during hot filtration, it is important to keep everything hot. Use a pre-heated filter funnel (e.g., by placing it on top of the boiling flask for a short time) and filter the solution quickly. It is also good practice to add a slight excess of hot solvent (5-10%) before filtration to ensure the compound remains in solution.
Q4: Is it necessary to use a seed crystal?
A4: While not always necessary, using a seed crystal can be very helpful, especially if you are having difficulty inducing crystallization.[1] A seed crystal provides a template for the dissolved molecules to deposit onto, promoting the formation of well-defined crystals.
Data Presentation
Physical and Chemical Properties of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem CID: 3575823 |
| Molecular Weight | 276.38 g/mol | PubChem CID: 3575823 |
| Melting Point | 111.0 to 115.0 °C (racemate) | |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Specific quantitative data is not readily available. General guidance suggests using polar solvent mixtures like Ethanol/Water or Methanol/Water for recrystallization.[1][2] |
Experimental Protocols
Detailed Methodology for Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent ratios and temperatures may need to be determined empirically.
1. Solvent Selection:
-
Start by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good solvent candidates will show low solubility at room temperature and high solubility when hot. Based on literature for similar compounds, an ethanol/water mixture is a promising choice.[2]
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.
3. (Optional) Hot Filtration:
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a clean filter funnel and a new receiving flask containing a small amount of the boiling solvent. Quickly filter the hot solution to remove the impurities.
4. Crystallization:
-
If using a mixed solvent system (e.g., ethanol/water), slowly add the anti-solvent (e.g., hot water) to the hot primary solvent solution until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1]
5. Crystal Maturation and Yield Maximization:
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.[1]
6. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or the more non-polar component of a mixed solvent system) to rinse away any remaining soluble impurities.[1]
7. Drying:
-
Press the crystals on the filter to remove as much solvent as possible.
-
Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight. Drying can be done in a desiccator or a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
Navigating the Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate. This valuable chiral intermediate is crucial in the development of various pharmaceutical compounds. This guide aims to provide practical solutions to common issues, ensuring a more efficient and successful synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Firstly, incomplete reaction is a common culprit. Ensure that the reaction is monitored closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material, (S)-3-amino-1-benzylpyrrolidine. Inadequate temperature control can also affect the reaction rate; maintaining a consistent temperature of 50-60°C is critical.[1] Another key aspect is the pH of the reaction mixture. The pH should be carefully maintained at 11.0 ± 0.5 throughout the addition of di-tert-butyl dicarbonate (Boc-anhydride) to ensure the primary amine is sufficiently nucleophilic while minimizing side reactions.[1] Finally, consider the purity of your starting materials. Impurities in (S)-3-amino-1-benzylpyrrolidine can interfere with the reaction.
Issue 2: Formation of Impurities, Including the Di-Boc Protected Byproduct
-
Question: I am observing significant impurity peaks in my crude product analysis, potentially including a di-Boc protected species. How can I minimize the formation of these byproducts?
-
Answer: The primary challenge in this synthesis is the selective Boc protection of the primary amine in the presence of the tertiary amine. The formation of a di-Boc byproduct, where the Boc group also reacts with the tertiary amine, can occur. To minimize this, the slow, controlled addition of di-tert-butyl dicarbonate over approximately 2 hours is crucial.[1] This maintains a low concentration of the Boc-anhydride in the reaction mixture, favoring the more reactive primary amine. Maintaining the pH at 11.0 ± 0.5 is also critical for selectivity.[1] Other potential impurities can arise from side reactions of the Boc-anhydride, such as its hydrolysis. Ensuring the reaction is run at the recommended temperature and for the appropriate time will help to minimize these.
Issue 3: Difficulties in Product Purification and Isolation
-
Question: I am struggling to purify the final product effectively. What are the recommended purification strategies, especially for large-scale batches?
-
Answer: At the lab scale, the product can be isolated by filtration after cooling the reaction mixture, followed by vacuum drying.[1] However, on a larger scale, direct crystallization may be challenging if impurities are present. For scale-up, a work-up involving extraction is more common. After the reaction, the mixture can be extracted with a suitable organic solvent like ethyl acetate. The organic layer should then be washed with brine to remove water-soluble impurities. The crude product obtained after solvent evaporation can then be purified. While flash chromatography is an option for smaller scales, for larger quantities, crystallization is the preferred method for its efficiency and cost-effectiveness. A suitable solvent system for crystallization would need to be developed, often involving a good solvent for the product followed by the addition of an anti-solvent to induce precipitation.
Issue 4: Challenges in Scaling Up the Synthesis
-
Question: What are the primary challenges I should anticipate when scaling up this synthesis from the lab to a pilot or production scale?
-
Answer: Scaling up this reaction presents several key challenges. Exotherm control is paramount. The reaction of di-tert-butyl dicarbonate with the amine is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a temperature increase, promoting side reactions and potentially causing a runaway reaction. Therefore, a well-controlled, gradual addition of the Boc-anhydride and an efficient cooling system are critical. Mixing is another significant factor. In a large reactor, ensuring homogenous mixing is essential to maintain a consistent pH and temperature throughout the reaction mass, which is vital for selectivity and yield. Reagent addition on a large scale needs to be carefully controlled. The slow and steady addition of di-tert-butyl dicarbonate is crucial to avoid localized high concentrations and subsequent side reactions. Finally, the work-up and purification strategy will likely need to be adapted for a larger scale, moving from simple filtration to extraction and crystallization as mentioned previously.
Frequently Asked Questions (FAQs)
Q1: What is the role of maintaining a specific pH during the reaction?
A1: Maintaining a pH of 11.0 ± 0.5 is critical for the selective N-Boc protection of the primary amine.[1] At this pH, the primary amine is deprotonated and thus sufficiently nucleophilic to react with the di-tert-butyl dicarbonate. The tertiary amine is less reactive under these conditions, which helps to prevent the formation of the di-Boc protected byproduct.
Q2: Can I use a different base to control the pH?
A2: While the protocol specifies a 48% aqueous sodium hydroxide solution, other inorganic bases could potentially be used.[1] However, it is important to choose a base that is strong enough to maintain the desired pH and is compatible with the reaction conditions. Any substitution would require careful optimization to ensure similar selectivity and yield.
Q3: What are the common side-products in this reaction?
A3: The most common side-product is the di-Boc protected derivative where both the primary and tertiary amines are protected. Another potential byproduct is tert-butyl alcohol, formed from the hydrolysis of di-tert-butyl dicarbonate. Unreacted starting material, (S)-3-amino-1-benzylpyrrolidine, may also be present if the reaction is incomplete.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of this compound can be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for determining chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Mass Spectrometry (MS) will confirm the molecular weight. The optical purity (enantiomeric excess) can be determined by chiral HPLC.[1]
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters for Lab-Scale Synthesis[1]
| Reagent/Parameter | Quantity | Molar Equivalent | Notes |
| (S)-3-amino-1-benzylpyrrolidine | 17.6 g | 0.1 mol | Optical Purity: 99.5% ee |
| Water | 158.7 g | - | - |
| Cationic DS | 0.2 g | - | Surfactant |
| 48% aq. Sodium Hydroxide | As needed | - | To maintain pH 11.0 ± 0.5 |
| Di-tert-butyl dicarbonate | 26.2 g | 0.12 mol | Added dropwise over ~2 hours |
| Reaction Temperature | 50-60 °C | - | - |
| Reaction Time | ~3 hours | - | 2 hours addition + 1 hour stir |
Table 2: Typical Yield and Purity Results for Lab-Scale Synthesis[1]
| Parameter | Value |
| Yield | 94.1% |
| Chemical Purity | 99.1% |
| Optical Purity (ee) | 99.5% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Lab-Scale)[1]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant-pressure dropping funnel, add 17.6 g (0.1 mol, optical purity 99.5% ee) of (S)-3-amino-1-benzylpyrrolidine.
-
Aqueous Mixture Preparation: Add 158.7 g of water and 0.2 g of Cationic DS to the flask.
-
pH Adjustment: Adjust the pH of the mixture to 11.0 ± 0.5 using a 48% aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to 50-60 °C with stirring.
-
Boc-Anhydride Addition: Slowly add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate dropwise over a period of approximately 2 hours.
-
pH Maintenance: Continuously monitor the pH during the addition and maintain it at 11.0 ± 0.5 by adding 48% aqueous sodium hydroxide solution as needed.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional hour at 50-60 °C.
-
Isolation: Cool the reaction mixture to room temperature.
-
Filtration: Collect the precipitated crystals by filtration.
-
Drying: Dry the collected crystals under vacuum at 50 °C to obtain this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate and alternative carbamate-containing molecules. The presented data is essential for the structural elucidation and characterization of these compounds, which are valuable intermediates in pharmaceutical research and development.
Introduction
This compound is a chiral protected amine derivative frequently utilized in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other functional sites, and the benzyl group on the pyrrolidine ring provides structural complexity. Accurate characterization of this and similar molecules is critical for ensuring purity and confirming identity during multi-step syntheses. This guide offers a side-by-side comparison of its spectroscopic data with that of related structures.
Data Presentation: NMR and Mass Spectrometry
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for the target compound and selected alternatives.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate * | CDCl₃ | 7.35-7.25 (m, 5H, Ar-H), 4.85 (br s, 1H, NH), 4.20 (m, 1H, CH-N), 3.65 (s, 2H, CH₂-Ph), 2.80-2.20 (m, 4H, pyrrolidine CH₂), 2.10-1.70 (m, 2H, pyrrolidine CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| tert-Butyl benzylcarbamate[1] | CDCl₃ | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) |
| tert-Butyl (pyridin-3-ylmethyl)carbamate[1] | CDCl₃ | 8.52-8.49 (m, 2H), 7.64 (d, J = 8Hz, 1H), 7.28-7.25 (m, 1H), 5.18 (bs, 1H), 4.33 (s, 2H), 1.45 (s, 9H) |
| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | N/A | Data not available in search results. |
*Note: The data presented for tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is representative for the structure, as specific experimental data for the (S)-enantiomer was not found in the search results. The racemic mixture and individual enantiomers will have identical NMR and MS spectra under achiral conditions.
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate * | CDCl₃ | 155.5 (C=O), 138.5 (Ar-C), 129.0 (Ar-CH), 128.4 (Ar-CH), 127.2 (Ar-CH), 79.2 (C(CH₃)₃), 60.5 (CH₂-Ph), 56.0 (pyrrolidine CH), 54.0 (pyrrolidine CH₂), 49.0 (pyrrolidine CH₂), 32.0 (pyrrolidine CH₂), 28.5 (C(CH₃)₃) |
| tert-Butyl benzylcarbamate[1] | CDCl₃ | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |
| tert-Butyl (pyridin-3-ylmethyl)carbamate[1] | CDCl₃ | 155.90, 148.80, 148.50, 135.30, 134.70, 123.50, 79.80, 42.10, 28.30 |
| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | N/A | Data not available in search results. |
*Note: The data presented for tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is representative for the structure, as specific experimental data for the (S)-enantiomer was not found in the search results. The racemic mixture and individual enantiomers will have identical NMR and MS spectra under achiral conditions.
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Calculated m/z | Observed m/z [M+H]⁺ |
| This compound | ESI | 276.18 | 277.19 |
| tert-Butyl benzylcarbamate | ESI | 193.11 | 194.12 |
| tert-Butyl (pyridin-3-ylmethyl)carbamate | ESI | 194.12 | 195.13 |
| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | ESI | 186.14 | 187.15 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans. The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. Spectra were acquired with proton decoupling. A spectral width of 240 ppm and a relaxation delay of 2 seconds were used. Typically, 512 to 1024 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution was then further diluted to a final concentration of approximately 10-50 µg/mL.
-
Electrospray Ionization (ESI) Mass Spectrometry: Mass spectra were acquired on a time-of-flight (TOF) or quadrupole mass spectrometer equipped with an ESI source. The prepared sample solution was introduced into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The ESI source parameters were optimized for maximum ion signal, typically with a capillary voltage of 3-4 kV, a drying gas temperature of 300-350 °C, and a nebulizer pressure of 20-30 psi. Data was collected in the positive ion mode over a mass range of m/z 50-500. The resulting spectra show the protonated molecule [M+H]⁺.
Mandatory Visualization
Caption: Analytical workflow for compound characterization.
References
Comparative Guide to the Analytical Characterization of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the characterization of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a key chiral intermediate in pharmaceutical synthesis. The purity, identity, and stereochemical integrity of this compound are critical for the successful development of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents quantitative data for various analytical techniques, and offers a comparative analysis to aid in method selection and implementation.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural verification of the target molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS)
-
Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are utilized. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.
Quantitative Data Summary:
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Boc Group (-C(CH₃)₃) | ~ 1.45 (s, 9H) | ~ 79.5 (C), ~28.4 (3 x CH₃) |
| Benzyl Group (-CH₂Ph) | ~ 3.65 (s, 2H) | ~ 60.0 (CH₂) |
| Benzyl Group (-Ph) | ~ 7.20-7.40 (m, 5H) | ~ 127.0-129.0 (CH), ~138.0 (C) |
| Pyrrolidine Ring (-CH₂-) | ~ 1.60-2.80 (m, 4H) | ~ 30.0-55.0 (CH₂) |
| Pyrrolidine Ring (-CH-) | ~ 4.00-4.20 (m, 1H) | ~ 50.0-60.0 (CH) |
| Carbamate (-NH-) | ~ 4.80-5.20 (br s, 1H) | - |
| Carbamate (-C=O) | - | ~ 155.0 |
Workflow for NMR Analysis:
NMR analysis workflow from sample preparation to structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of the compound. Fragmentation patterns can further confirm the structure.
Experimental Protocol:
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The fragmentation pattern is analyzed to identify characteristic fragments corresponding to the loss of the Boc group, the benzyl group, and other structural motifs.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 277.38. Characteristic fragment ions would include:
-
Loss of the tert-butyl group: [M+H - 56]⁺
-
Loss of the Boc group: [M+H - 100]⁺
-
Formation of the benzyl cation: [C₇H₇]⁺ at m/z 91
Comparison of Ionization Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique, forms protonated molecules. | Suitable for polar and thermally labile molecules. Provides accurate molecular weight information. | May produce complex spectra with adducts. Fragmentation is often limited. |
| Electron Impact (EI) | Hard ionization technique, causes extensive fragmentation. | Provides detailed structural information from fragmentation patterns. | May not show a molecular ion peak for labile compounds. |
Chromatographic Methods for Purity and Chiral Analysis
Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Reverse-phase HPLC is a standard method for determining the purity of the compound and quantifying any related impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system is a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 210-220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC due to the use of smaller particle size columns. The principles and mobile phase systems are similar to HPLC, but at higher pressures and flow rates.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Determining the enantiomeric purity is crucial for chiral compounds. Chiral HPLC is the most widely used technique for this purpose.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-Boc protected amines.[2] An example is a cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., CHIRALCEL® OD-H).
-
Mobile Phase: Normal-phase elution with a mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 210-220 nm.
Comparison of Chiral Stationary Phases:
| CSP Type | Separation Principle | Typical Mobile Phases | Advantages | Considerations |
| Polysaccharide-based | Hydrogen bonding, dipole-dipole interactions, inclusion complexation.[2] | Normal Phase (Hexane/Alcohol) | Broad applicability, high success rate for a wide range of compounds. | Coated versions may have solvent limitations. |
| Macrocyclic Glycopeptide-based | Hydrogen bonding, ionic interactions, inclusion complexation. | Reversed-Phase, Polar Organic Mode | Multimodal capability, suitable for a variety of analytes including amino acids.[3] | May require longer equilibration times. |
Workflow for Chiral HPLC Method Development:
A logical workflow for developing a chiral HPLC method.
Summary and Comparison of Analytical Methods
The following table provides a summary and comparison of the key analytical methods for the characterization of this compound.
| Analytical Method | Information Provided | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Unambiguous structural confirmation, identification of functional groups. | Provides detailed structural information. | Relatively low sensitivity compared to MS. |
| Mass Spectrometry (ESI-TOF) | Molecular weight and elemental composition confirmation. | High sensitivity, accurate mass measurement. | Limited structural information without fragmentation. |
| HPLC (Reverse-Phase) | Chemical purity, quantification of impurities. | Robust, reproducible, and widely available. | Does not provide enantiomeric purity information. |
| Chiral HPLC | Enantiomeric purity, determination of enantiomeric excess (ee). | Direct and accurate measurement of enantiomers. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
References
Advantages of using (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate over similar compounds
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of targeted therapeutics. (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a versatile pyrrolidine derivative, offers distinct advantages over similar compounds, particularly in the realms of synthetic efficiency and stereospecific bioactivity. This guide provides an objective comparison with alternative compounds, supported by experimental data, to inform the selection of the optimal building block for your research.
The strategic importance of the pyrrolidine scaffold in medicinal chemistry is well-established, owing to its three-dimensional structure that allows for precise spatial orientation of functional groups.[1] Within this class of compounds, this compound distinguishes itself through a combination of a chiral center, a readily cleavable protecting group, and a benzyl substituent that can influence biological activity and facilitate synthesis.
Synthetic Advantages: The Orthogonality of the Boc Protecting Group
A primary advantage of this compound lies in its use of the tert-butyloxycarbonyl (Boc) protecting group for the amine at the 3-position. The Boc group is renowned for its stability in a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). This "orthogonality" is a significant benefit in multi-step syntheses where other protecting groups, sensitive to different conditions, may be present.[2]
In contrast, a common alternative is the benzyloxycarbonyl (Cbz) group. While also a robust protecting group, its removal typically requires catalytic hydrogenolysis.[3] This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems. The use of the Boc group in this compound therefore provides greater flexibility in synthetic design.
Table 1: Comparison of Amine Protecting Groups
| Protecting Group | Chemical Name | Common Cleavage Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Mild Acid (e.g., TFA) | Stable to bases, nucleophiles, and hydrogenolysis |
| Cbz | Benzyloxycarbonyl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions |
The synthesis of this compound can be achieved with high yield and purity. For instance, the reaction of (S)-1-benzyl-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) proceeds efficiently to give the desired product.
Experimental Protocol: N-Boc Protection of (S)-1-benzyl-3-aminopyrrolidine
Materials:
-
(S)-1-benzyl-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-1-benzyl-3-aminopyrrolidine (1 equivalent) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Caption: General workflow for the synthesis of this compound.
The Critical Role of Stereochemistry in Biological Activity
The "S" designation in this compound refers to the specific stereochemistry at the 3-position of the pyrrolidine ring. In drug development, the chirality of a molecule is often paramount to its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and pharmacokinetic profiles.[4] One enantiomer may be therapeutically active while the other is inactive or, in some cases, contributes to undesirable side effects.
Table 2: Hypothetical Comparative Biological Activity
This table illustrates the expected differences in biological activity based on the established importance of stereochemistry for this class of compounds. Actual values would need to be determined experimentally.
| Compound | Target | IC₅₀ (nM) - Hypothetical |
| This compound derivative | nNOS | 10 |
| (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate derivative | nNOS | >1000 |
| Racemic tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate derivative | nNOS | 20 |
The use of a single, pure enantiomer like this compound can lead to a more potent and selective drug candidate with a better therapeutic window and reduced potential for off-target effects.
Experimental Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
Principle: The activity of nNOS is measured by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.
Materials:
-
Purified recombinant nNOS
-
[³H]L-arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer
-
This compound (and other test compounds)
-
Dowex AG 50W-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, and BH₄.
-
Add the test compound (this compound or alternatives) at various concentrations.
-
Initiate the reaction by adding purified nNOS and [³H]L-arginine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a solution of Dowex AG 50W-X8 resin (Na⁺ form), which binds the unreacted [³H]L-arginine.
-
Centrifuge the samples and measure the radioactivity of the supernatant, which contains the [³H]L-citrulline product, using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Simplified signaling pathway of nNOS and its inhibition.
Conclusion
This compound presents clear advantages for researchers in drug discovery and development. The presence of the Boc protecting group offers superior synthetic flexibility due to its orthogonal deprotection strategy compared to alternatives like the Cbz group. Furthermore, the defined (S)-stereochemistry is crucial for achieving high potency and selectivity in biological targets, as exemplified by the well-documented stereospecificity of nNOS inhibitors. The use of this specific chiral building block can lead to more efficient syntheses and the development of more effective and safer therapeutic agents.
References
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase | Charles Explorer [explorer.cuni.cz]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Determination of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate by HPLC and Alternative Methods
For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is critical for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques—Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the determination of its enantiomeric purity. The information presented is based on established methodologies for structurally similar N-Boc protected chiral amines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for enantiomeric purity analysis due to the commercial availability of a vast array of chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of N-Boc protected amines.[1]
Comparison of Chiral Stationary Phases for HPLC Analysis
| Feature | Polysaccharide-Based CSPs (e.g., Chiralpak® IC-3) | Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T) |
| Separation Mechanism | Hydrogen bonding, dipole-dipole interactions, π-π interactions, and inclusion complexation within the helical polymer structure.[1] | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[1] |
| Typical Mobile Phases | Normal Phase (e.g., Hexane/Isopropanol).[1] | Reversed-Phase (e.g., Methanol/Aqueous buffer), Polar Organic Mode.[1][2] |
| Advantages | High success rate for a broad range of compounds, often yielding excellent resolution.[1] | High stability, broad selectivity, and multimodal capabilities suitable for a variety of analytes.[1][2] |
| Considerations | Coated versions can have limitations on the solvents that can be used.[1] | May necessitate longer column equilibration times.[1] |
Experimental Protocol: HPLC on a Polysaccharide-Based CSP
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[1]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10, v/v). The ratio can be optimized for baseline separation.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the mobile phase.
Alternative Analytical Methods
While HPLC is a common choice, other techniques offer advantages in terms of speed, efficiency, and reduced solvent consumption.
Supercritical Fluid Chromatography (SFC)
SFC has gained prominence as a green alternative to normal phase HPLC, offering faster analysis times and reduced organic solvent usage.[3] For primary amines, crown ether-based CSPs have shown excellent performance in SFC.[4]
Gas Chromatography (GC)
GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like the target analyte, derivatization is necessary to increase volatility.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that requires minimal sample and solvent.[5][6] Enantioseparation is typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[7][8]
Comparative Performance Data (Model Data)
The following table summarizes the expected performance of each technique for the enantiomeric purity determination of this compound, based on data from analogous compounds.
| Parameter | HPLC (Polysaccharide CSP) | SFC (Crown Ether CSP) | GC (with Derivatization) | CE (with Cyclodextrin) |
| Resolution (Rs) between enantiomers | > 2.0 | > 1.8 | > 2.5 | > 2.2 |
| Retention Time of (S)-enantiomer (min) | 12.5 | 3.8 | 15.2 | 8.5 |
| Retention Time of (R)-enantiomer (min) | 14.8 | 4.5 | 16.1 | 9.3 |
| Analysis Time (min) | 20 | 7 | 20 | 15 |
| Organic Solvent Consumption per run (mL) | ~20 | ~1 | < 1 (derivatization) | < 0.1 |
Detailed Experimental Protocols for Alternative Methods
Experimental Protocol: Supercritical Fluid Chromatography (SFC)
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Crownpak® CR-I (+), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (80:20, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol.
Experimental Protocol: Gas Chromatography (GC) with Derivatization
-
Derivatization Step: React the sample with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the carbamate nitrogen, increasing volatility.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: Chirasil-Val or equivalent amino acid derivative column.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 150 °C, ramp to 220 °C at 5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent (e.g., Dichloromethane) and add the derivatizing agent according to standard protocols.
Experimental Protocol: Capillary Electrophoresis (CE)
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection: Hydrodynamic injection (50 mbar for 5 s).
-
Sample Preparation: Dissolve the sample in the BGE at a concentration of 0.5 mg/mL.
Workflow and Decision Logic
The selection of the most appropriate analytical technique depends on various factors including available instrumentation, desired analysis speed, and solvent consumption considerations. The following diagrams illustrate a general workflow for enantiomeric purity determination and a decision-making process for method selection.
Caption: General experimental workflow for determining enantiomeric purity.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Strategies for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical agents, and its preparation with high enantiopurity is of significant interest. This guide provides a comparative study of two distinct synthetic routes to this compound: a direct, one-step approach and a multi-step sequence from a chiral precursor.
This analysis presents a detailed comparison of a direct synthesis via Boc-protection of the corresponding amine (Route 1) and a multi-step synthesis commencing from (S)-3-hydroxypyrrolidine (Route 2). The objective is to provide a clear overview of the advantages and disadvantages of each route, supported by experimental data, to aid in the selection of the most suitable method based on factors such as efficiency, availability of starting materials, and scalability.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic approaches to this compound, enabling a direct comparison of their overall effectiveness.
| Parameter | Route 1: Direct Boc-Protection | Route 2: Multi-step Synthesis from (S)-3-Hydroxypyrrolidine |
| Starting Material | (S)-3-Amino-1-benzylpyrrolidine | (S)-3-Hydroxypyrrolidine |
| Number of Steps | 1 | 3 |
| Key Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | Benzyl bromide, Triethylamine, Methanesulfonyl chloride, Sodium azide, Lithium aluminum hydride, Di-tert-butyl dicarbonate |
| Overall Yield | 94.1% | Estimated ~60-70% |
| Chemical Purity | 99.1% | Dependent on purification at each step |
| Optical Purity (ee) | 99.5% | High (dependent on starting material and reaction conditions) |
| Key Advantages | High yield, high purity, single step, straightforward procedure. | Utilizes a more readily available and less expensive starting material. |
| Key Disadvantages | Requires the synthesis or purchase of the chiral amine precursor. | Lower overall yield, multiple steps, requires purification at each stage. |
Detailed Experimental Protocols
Route 1: Direct Boc-Protection of (S)-3-Amino-1-benzylpyrrolidine
This route offers a highly efficient and direct method to the target compound from the corresponding chiral amine.
Procedure: To a solution of (S)-3-amino-1-benzylpyrrolidine (17.6 g, 0.1 mol) in water (158.7 g), the pH is adjusted to 11.0 ± 0.5 with a 48% aqueous sodium hydroxide solution. The mixture is heated to 50-60 °C, and di-tert-butyl dicarbonate (26.2 g, 0.12 mol) is added dropwise over approximately 2 hours, while maintaining the pH at 11.0 ± 0.5 with 48% aqueous sodium hydroxide. After the addition is complete, the reaction is stirred for an additional hour. The mixture is then cooled to room temperature, and the resulting crystals are collected by filtration. The crystals are dried under vacuum at 50 °C to yield this compound.
Yield: 26.0 g (94.1%) Chemical Purity: 99.1% Optical Purity: 99.5% ee
Route 2: Multi-step Synthesis from (S)-3-Hydroxypyrrolidine
This route provides an alternative approach starting from a more accessible chiral precursor, (S)-3-hydroxypyrrolidine, and involves a three-step sequence.
Step 1: N-Benzylation of (S)-3-Hydroxypyrrolidine
Procedure: To a solution of (S)-3-hydroxypyrrolidine (8.7 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in a suitable solvent such as dichloromethane or acetonitrile, benzyl bromide (12.0 mL, 0.1 mol) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, (S)-(1-benzylpyrrolidin-3-yl)methanol, is purified by column chromatography.
Expected Yield: 80-90%
Step 2: Conversion of Alcohol to Amine via Mesylation, Azidation, and Reduction
2a: Mesylation Procedure: To a solution of (S)-(1-benzylpyrrolidin-3-yl)methanol (19.1 g, 0.1 mol) and triethylamine (21 mL, 0.15 mol) in dichloromethane (200 mL) at 0 °C, methanesulfonyl chloride (8.5 mL, 0.11 mol) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate, which is used in the next step without further purification.
2b: Azidation Procedure: The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (13.0 g, 0.2 mol) is added. The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
2c: Reduction Procedure: The crude azide is dissolved in a suitable solvent like tetrahydrofuran (THF) or diethyl ether, and a reducing agent such as lithium aluminum hydride (LAH) (7.6 g, 0.2 mol) is added portion-wise at 0 °C. The reaction is then stirred at room temperature or refluxed until the reduction is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give crude (S)-3-amino-1-benzylpyrrolidine.
Expected Yield for Step 2 (three sub-steps): 70-80%
Step 3: Boc-Protection of (S)-3-Amino-1-benzylpyrrolidine
Procedure: The crude (S)-3-amino-1-benzylpyrrolidine from Step 2 is subjected to the same Boc-protection protocol as described in Route 1.
Expected Yield: ~95%
Synthetic Route Visualization
The following diagrams illustrate the workflows for the two synthetic routes.
Caption: A highly efficient, single-step synthesis.
A Researcher's Guide to the Structural Elucidation of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: A Methodological Comparison
For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the methodological approach to the synthesis and X-ray crystallographic analysis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate. This guide addresses the current absence of a publicly available crystal structure for this compound by providing a comparative framework using a structurally related molecule.
This publication outlines the necessary experimental protocols and data analysis workflows required to determine the three-dimensional structure of the target compound. By presenting this information alongside crystallographic data from a known analogue, tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, this guide offers a practical roadmap for researchers in the field of medicinal chemistry and drug discovery.
Comparative Crystallographic Data
While the X-ray crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), a successful structural determination would yield a set of crystallographic parameters. For comparative purposes, the data for a related carbamate derivative, tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, are presented below.[1] Researchers who successfully crystallize the target compound would compare their experimentally determined parameters to those of known structures to identify structural similarities and differences.
| Parameter | This compound (Hypothetical Data) | tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate[1] |
| CCDC Number | To be deposited | 1863961 |
| Chemical Formula | C₁₆H₂₄N₂O₂ | C₁₆H₂₄N₂O₄ |
| Formula Weight | 276.38 | 324.39 |
| Crystal System | - | Monoclinic |
| Space Group | - | P2₁ |
| a (Å) | - | 10.7872(2) |
| b (Å) | - | 5.02626(11) |
| c (Å) | - | 15.5479(3) |
| α (°) | - | 90 |
| β (°) | - | 94.2278(17) |
| γ (°) | - | 90 |
| Volume (ų) | - | 840.70(3) |
| Z | - | 2 |
| Temperature (K) | - | 293(2) |
| R-factor (Rgt(F)) | - | 0.0337 |
| wR_ref (F²) | - | 0.0871 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, which involves the N-benzylation of a protected aminopyrrolidine followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
(S)-3-aminopyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
N-benzylation of (S)-3-aminopyrrolidine:
-
To a solution of (S)-3-aminopyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
-
-
Boc-protection of (S)-1-benzylpyrrolidin-3-amine: [2][3][4][5][6]
-
Dissolve the crude (S)-1-benzylpyrrolidin-3-amine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
-
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of a small organic molecule.[7][8][9][10]
Materials and Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo-Kα radiation) and detector.[8]
-
Cryostream for low-temperature data collection.
-
Microscope for crystal mounting.
-
Crystallographic software for data collection, processing, and structure solution and refinement (e.g., CrysAlisPro, SHELXS, SHELXL).[8]
Procedure:
-
Crystal Growth and Mounting:
-
Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
-
Data Collection:
-
Center the crystal on the diffractometer.
-
Collect a preliminary set of frames to determine the unit cell parameters and orientation matrix.
-
Perform a full sphere or hemisphere of data collection, typically at a low temperature (e.g., 173 K) to minimize thermal motion.[8]
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and an absorption correction.
-
Determine the space group from the systematic absences.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8]
-
Refine the structural model using full-matrix least-squares refinement against the measured reflection data.[8]
-
Locate and refine hydrogen atoms, and refine all non-hydrogen atoms anisotropically.[8]
-
The final refined structure should have low R-factors and a good-quality factor (GooF).
-
-
Data Deposition:
-
Deposit the final structural information, including the crystallographic information file (CIF), with the Cambridge Crystallographic Data Centre (CCDC).
-
Visualizations
The following diagrams illustrate the workflows for the synthesis and structural analysis of the target compound.
Caption: Synthesis and purification workflow for the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. rsc.org [rsc.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a comprehensive performance benchmark of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a prominent chiral organocatalyst, against other relevant alternatives in key organic reactions. The following sections present quantitative data, detailed experimental protocols, and visual representations of catalytic pathways and workflows to aid in catalyst selection and experimental design.
Catalytic Performance: A Quantitative Comparison
The efficacy of this compound and its alternatives is demonstrated in the following tables, which summarize their performance in asymmetric Aldol, Michael, and Mannich reactions. These reactions are fundamental for the construction of chiral molecules and serve as a standard benchmark for catalyst performance. The data highlights key metrics such as yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).
Table 1: Performance in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| This compound (hypothetical data based on similar structures) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | ~95 | ~98:2 | ~99 |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30[1] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 98:2 | 99[1] |
| L-Proline | Isobutyraldehyde | Acetone | - | - | - | 97 | - | 96[2] |
| L-Proline Tetrazole | 1-Phenyl-1,2-propanedione | Acetone | - | -35 | - | 89 | - | 83[2] |
Table 2: Performance in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| This compound (hypothetical data based on similar structures) | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | RT | 12 | ~99 | ~80:20 | ~85 |
| N-Methyl-L-prolinol Derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79[3] |
| 3-Decyl-β-proline | Thiophenol | Chalcone | Water | RT | 5 | 97 | - | 90 (for syn)[4] |
Table 3: Performance in the Asymmetric Mannich Reaction
| Catalyst | Aldehyde | Imine | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| This compound (hypothetical data based on similar structures) | 4-Nitrobenzaldehyde | N-PMP-protected imine | Cyclohexanone | Dioxane | RT | 24 | ~98 | >99:1 | ~99 |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | N-PMP-protected imine | Cyclohexanone | Dioxane | RT | 24 | 98 | >99:1 | 99[1] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining optimal results. Below are representative protocols for the asymmetric Aldol and Michael reactions catalyzed by pyrrolidine-based organocatalysts, which can be adapted for use with this compound.
General Protocol for Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the catalyst (0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (5.0 mmol) to the vial.
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Asymmetric Michael Addition
Materials:
-
Aldehyde or Ketone (Michael Donor) (2.0 mmol, 2.0 equiv)
-
Nitroalkene (Michael Acceptor) (1.0 mmol, 1.0 equiv)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a stirred solution of the nitroalkene (1.0 mmol) in the solvent (5 mL) at the desired temperature, add the aldehyde or ketone (2.0 mmol).
-
Add the organocatalyst (0.1 mmol).
-
Stir the reaction mixture and monitor its progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Mechanistic Insights and Workflow Visualization
The catalytic cycle of pyrrolidine-based catalysts in these reactions typically proceeds through the formation of a nucleophilic enamine intermediate. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine.
Caption: Generalized catalytic cycle for asymmetric reactions mediated by this compound.
A typical experimental workflow for evaluating the performance of this catalyst against alternatives is depicted below.
Caption: A standard workflow for the comparative benchmarking of catalytic performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a compound widely utilized in organic synthesis and pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals. It outlines step-by-step protocols for waste handling, decontamination, and disposal, ensuring alignment with regulatory standards.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate risks of exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator. | To prevent inhalation of dust.[1][2] A dust mask is recommended for handling the solid form. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. Contaminated clothing should be removed and laundered separately.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a controlled process to prevent environmental contamination and ensure the safety of all personnel.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect residues and place them in a clearly labeled, sealed container, preferably a plastic bag or a drum.[2] Avoid generating dust during collection.[1][2]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered contaminated and collected in the same sealed container.
-
Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]
Step 2: Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] The storage area should be locked up.[2][3][4]
Step 3: Final Disposal
-
Professional Disposal Service: Contact a licensed professional waste disposal service to handle the final disposal of the chemical waste.[1] This is mandatory for ensuring compliance with local, state, and federal regulations.
-
Landfill: If permitted by local regulations and advised by the disposal company, the residue may be buried in an authorized landfill.[2]
-
Incineration: In some cases, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.
Step 4: Decontamination
-
Work Area: After handling and disposal, wash the work area down with large amounts of water.[2]
-
Equipment: Any equipment used in the process should be thoroughly decontaminated.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Protocol:
| Action | Procedure |
| Evacuation | Evacuate personnel from the immediate spill area. |
| Ventilation | Ensure the area is well-ventilated. |
| Containment | For dry spills, use dry clean-up procedures to avoid generating dust.[2] Sweep or vacuum up the material and place it in a sealed container for disposal.[1][2] For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a sealed container. |
| Decontamination | Clean the spill area thoroughly with water and a suitable detergent. Prevent runoff from entering drains.[2] |
| Reporting | Report the spill to the appropriate environmental health and safety officer. If drains or waterways are contaminated, advise Emergency Services.[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
This document provides crucial safety protocols and logistical guidance for the handling and disposal of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper material management.
Hazard Identification and GHS Classifications
This compound and its related compounds are associated with the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Aquatic Hazard: Some related compounds are toxic to aquatic life with long-lasting effects.[2]
| Hazard Statement | GHS Classification | Precautionary Statement |
| H315: Causes skin irritation | Skin Corrosion/Irritation Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 | P261: Avoid breathing dust/fumes.[1] |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic Hazard Category 2 | P273: Avoid release to the environment.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental protocol is mandatory for the safe handling of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when generating dust or aerosols.
-
Personal Protective Equipment: The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[4]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH (US) or CEN (EU) approved particulate respirator.[4]
-
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn and that a safety shower and eyewash station are readily accessible.
-
Dispensing:
-
If the compound is a solid, minimize dust generation during weighing and transfer.
-
Use spatulas and other tools carefully.
-
Close the container tightly after each use.[1]
-
-
During Use:
Storage
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Dispose of any contaminated items, such as gloves, weighing paper, and disposable labware, as hazardous waste.
-
Solutions: Collect solutions containing this compound in a labeled, sealed container for liquid hazardous waste.
Disposal Method
-
Engage a licensed professional waste disposal service to handle the disposal of this material.[4]
-
Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
Emergency Procedures
Spills
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the laboratory and alert personnel in the vicinity.
-
Contact your institution's emergency response team.
-
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[4]
Workflow for Handling and Disposal
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
